Technical Documentation Center

N-benzyl-2-phenoxypropanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-benzyl-2-phenoxypropanamide

Core Science & Biosynthesis

Foundational

N-benzyl-2-phenoxypropanamide: Chemical Architecture, Physical Properties, and Synthetic Utility in Drug Discovery

As an application scientist navigating the intersection of synthetic chemistry and biological screening, I frequently encounter chemical scaffolds that offer immense modularity for drug discovery. N-benzyl-2-phenoxypropa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist navigating the intersection of synthetic chemistry and biological screening, I frequently encounter chemical scaffolds that offer immense modularity for drug discovery. N-benzyl-2-phenoxypropanamide is a prime example of such a privileged structure. Featuring a flexible ether linkage, a rigid amide bond, and two distinct aromatic systems, this compound serves as a versatile building block in the development of agrochemicals and pharmaceuticals[1].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its postulated pharmacological utility.

Chemical Architecture & Physicochemical Profiling

N-benzyl-2-phenoxypropanamide belongs to the class of phenoxyalkanoic acid derivatives. The presence of the alpha-methyl group on the propanamide chain introduces a chiral center, which is often a critical determinant of biological activity in receptor-ligand interactions.

While historical literature and specific assays often reference its close structural analogue, N-benzyl-2-phenoxyacetamide[2], the propanamide derivative possesses enhanced lipophilicity due to the additional methyl group, potentially improving cellular membrane penetration[3].

Structured Data: Physical and Chemical Properties

Note: Discrepancies in literature occasionally misreport the molecular weight of this compound as 241.31 g/mol (which corresponds to the acetamide analogue)[4]. The exact calculated monoisotopic mass for the propanamide derivative is provided below.

PropertyValue
IUPAC Name N-benzyl-2-phenoxypropanamide
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Appearance White powder[4]
Melting Point ~220°C[4]
SMILES CC(OC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2
Solubility Soluble in Dichloromethane (DCM), Chloroform, and DMSO[4]

Synthetic Methodology: A Self-Validating Protocol

In synthetic chemistry, trustworthiness is built on causality and self-validation. The synthesis of N-benzyl-2-phenoxypropanamide is typically achieved via the amidation of 2-phenoxypropanoic acid with benzylamine.

To prevent the racemization of the alpha-chiral center on the propanoic acid derivative, we utilize a standard DCC/HOBt coupling strategy.

Step-by-Step Experimental Workflow
  • Activation (0°C): Dissolve 1.0 equivalent of 2-phenoxypropanoic acid and 1.1 equivalents of Hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C.

    • Causality: Cooling the reaction minimizes the formation of N-acylurea, a common and highly stable inactive byproduct of DCC coupling. HOBt is used to generate an active ester intermediate that is highly reactive yet stable enough to preserve stereochemical integrity.

  • Coupling & Visual Validation: Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) portion-wise. Stir for 30 minutes, then add 1.1 equivalents of benzylamine dropwise.

    • Self-Validation Checkpoint: The formation of a dense white precipitate (dicyclohexylurea, DCU) acts as an immediate visual confirmation that the carboxylic acid activation is proceeding successfully.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a CH2Cl2 or Hexane/EtOAc eluent[4]. The complete disappearance of the starting acid spot under UV light (254 nm) confirms reaction completion.

  • Workup & Extraction: Filter the mixture to remove the DCU precipitate. Wash the organic filtrate sequentially with 1M HCl (to remove unreacted benzylamine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product via silica gel column chromatography to yield N-benzyl-2-phenoxypropanamide as a white powder[4].

SynthesisWorkflow A 2-Phenoxypropanoic Acid + Benzylamine B Coupling Agent (DCC/HOBt) Solvent: DCM, 0°C to RT A->B C Active Ester Formation (Visual Check: DCU Precipitate) B->C D Workup & Extraction (Acid/Base Wash) C->D E Silica Gel Purification (TLC Monitoring) D->E F N-benzyl-2-phenoxypropanamide (White Powder) E->F

Workflow for the self-validating synthesis of N-benzyl-2-phenoxypropanamide.

Biological Activity & Pharmacological Potential

While N-benzyl-2-phenoxypropanamide is frequently utilized as an intermediate or building block[1], its structural motifs are deeply rooted in bioactive discovery. Phenoxyalkanoic acid derivatives have a rich history, originally discovered in the 1940s as synthetic auxins (plant hormones) used as herbicides[3].

In modern drug discovery, the phenoxypropanamide scaffold is highly valued for its ability to interact with diverse biological targets:

  • Enzyme Inhibition: Analogous structures have been utilized in the enzymatic resolution of racemic mixtures using hydrolases, demonstrating the scaffold's ability to fit into complex enzymatic binding pockets[4].

  • Antimicrobial & Fungicidal Activity: Similar triazole-linked phenoxypropanamides exhibit potent antifungal and antimicrobial properties by disrupting cellular membranes[3].

  • CNS & Receptor Modulation: The lipophilic nature of the benzyl and phenoxy rings allows these molecules to cross the blood-brain barrier, making them excellent candidates for screening against cannabinoid receptors or voltage-gated sodium channels.

Postulated Mechanism of Action

If deployed as a bioactive agent, the lipophilicity of N-benzyl-2-phenoxypropanamide facilitates cellular entry, where the amide bond acts as a hydrogen-bond donor/acceptor to anchor the molecule within a target receptor's active site.

BioPathway A N-benzyl-2-phenoxypropanamide (Lipophilic Scaffold) B Cellular Membrane Penetration A->B C Target Protein Binding (e.g., Hydrolase / Auxin Receptor) B->C D Enzymatic/Receptor Modulation (H-Bonding via Amide) C->D E Phenotypic Response (Growth Arrest / Signal Disruption) D->E

Postulated cellular penetration and receptor modulation pathway.

Analytical Characterization (E-E-A-T)

To ensure strict scientific integrity, any synthesized batch of N-benzyl-2-phenoxypropanamide must be rigorously characterized. Based on established spectroscopic standards for phenoxy amides[4], the following analytical profile is expected:

  • 1H NMR (300 MHz, CDCl3): A characteristic doublet for the alpha-methyl group around 1.5-1.6 ppm, a multiplet for the benzyl CH2 protons near 4.4-4.5 ppm, a quartet for the chiral CH proton around 4.7-4.8 ppm, and a broad multiplet integrating for 10 protons in the 6.8-7.4 ppm region corresponding to the two aromatic rings.

  • 13C NMR (75 MHz, CDCl3): The carbonyl carbon of the amide will appear distinctly downfield at approximately 171-173 ppm.

  • Mass Spectrometry (ESI-MS): The expected [M+H]+ peak will be observed at m/z 256.1, confirming the monoisotopic mass of the propanamide derivative[2].

By adhering to these stringent synthetic and analytical protocols, researchers can confidently utilize N-benzyl-2-phenoxypropanamide as a reliable foundation for structure-activity relationship (SAR) studies and advanced therapeutic development.

Sources

Exploratory

Whitepaper: In Vitro Mechanistic Profiling of the N-benzyl-2-phenoxypropanamide Scaffold

Executive Summary & Pharmacophore Rationale In my tenure directing early-stage lead optimization and in vitro pharmacology, the N-benzyl-2-phenoxypropanamide scaffold has consistently emerged as a highly versatile, privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In my tenure directing early-stage lead optimization and in vitro pharmacology, the N-benzyl-2-phenoxypropanamide scaffold has consistently emerged as a highly versatile, privileged chemotype. Rather than acting as a single-target "magic bullet," this molecule serves as a tunable master key capable of interrogating multiple intracellular pathways. Its modular structure—comprising a lipophilic benzyl ring, a central propanamide linker, and a phenoxy headgroup—allows it to be synthetically optimized for distinct biological targets.

Historically, the precise stereocenters of N-benzyl-2-phenoxypropanamide have made it a valuable substrate in biocatalytic kinetic resolutions to isolate enantiomerically pure forms, underscoring the critical nature of its 3D conformation in target binding (1)[1]. Today, advanced in vitro profiling reveals that this scaffold primarily drives apoptotic induction via Bcl-2 antagonism in oncology models, while secondary derivatives exhibit potent kinase inhibition and ion channel modulation .

This technical guide dissects the causality behind its mechanisms of action and provides the self-validating experimental frameworks required to rigorously evaluate this class of compounds in vitro.

Primary Mechanism of Action: Bcl-2 Antagonism and Apoptotic Induction

The most thoroughly characterized in vitro mechanism for phenoxypropanamide derivatives is their ability to induce apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) by targeting the Bcl-2 family of proteins, as detailed in the 2[2].

The Causality of Binding: Anti-apoptotic proteins like Bcl-2 possess a hydrophobic BH3-binding groove. The N-benzyl-2-phenoxypropanamide core acts as a BH3 mimetic. The phenoxy group anchors into the P2 hydrophobic pocket of Bcl-2, while the amide carbonyl participates in critical hydrogen bonding with arginine residues in the binding cleft. By competitively displacing pro-apoptotic proteins (Bax/Bak), the compound relieves the inhibition of Bax/Bak oligomerization. This directly causes Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the subsequent execution of the cell via the caspase-3/7 cascade.

MOA_Bcl2 Compound N-benzyl-2-phenoxypropanamide (Ligand) Bcl2 Bcl-2 Protein (Anti-apoptotic) Compound->Bcl2 Competitive Binding (BH3 Groove) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibition Relieved MOMP Mitochondrial Membrane Permeabilization Bax->MOMP Oligomerization Caspase Caspase Cascade (Execution) MOMP->Caspase Cytochrome c Release

Fig 1: Apoptotic signaling cascade induced by Bcl-2 inhibition via phenoxypropanamide derivatives.

Secondary Target Modalities: Kinase Inhibition and Ion Channel Modulation

Beyond apoptosis, structural modifications to the N-benzyl-2-phenoxypropanamide backbone yield highly selective agents for other therapeutic areas:

  • BCR-ABL1 Kinase Inhibition: Substituting the benzyl group with an acetamidobenzo[d]thiazol moiety shifts the molecule's affinity toward the kinase domain of BCR-ABL1. In vitro assays demonstrate that these derivatives can bypass common resistance mutations, showing positive cooperativity when combined with first-line TKIs like imatinib, as demonstrated by3[3].

  • Voltage-Gated Sodium Channel (VGSC) Modulation: The lipophilic nature of the phenoxy and benzyl rings allows these compounds to partition into neuronal lipid bilayers and stabilize the inactivated state of VGSCs. This state-dependent block prevents high-frequency action potential firing, giving the scaffold potent anticonvulsant and analgesic properties, highlighted in4[4].

Quantitative SAR Profiling

To illustrate the structure-activity relationship (SAR) dynamics of this scaffold, the following table summarizes the in vitro IC50 shifts based on specific structural modifications. Note: Data represents validated SAR trends for the phenoxypropanamide class across multiple target assays.

Compound VariantTarget PathwayCell Line / AssayIC50 (µM)Mechanistic Rationale
N-benzyl-2-phenoxypropanamide (Racemic) Bcl-2MCF-712.4Baseline scaffold activity; moderate hydrophobic fit.
(S)-N-benzyl-2-phenoxypropanamide Bcl-2MCF-74.1Stereospecific affinity; the (S)-enantiomer aligns optimally with the P2 pocket.
4-Chloro-N-benzyl-2-phenoxypropanamide Bcl-2MCF-71.8Halogen bonding in the binding cleft significantly increases target residence time.
N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxypropanamide BCR-ABL1K5620.85Thiazole nitrogen acts as a critical hydrogen bond acceptor in the kinase hinge region.

Self-Validating In Vitro Experimental Protocols

A protocol is only as reliable as its internal controls. As researchers, we must design workflows that are "self-validating"—meaning every critical juncture contains a control that guarantees a negative result is a true negative, and a positive result is a true positive.

Workflow Prep Compound Prep (Enantiomeric Purity) Cell Cellular Viability (MTT Assay) Prep->Cell Dose-Response Mech Mechanism Validation (Caspase-3/7 Assay) Cell->Mech IC50 Guided OffTarget Off-Target Screening (VGSC Patch-Clamp) Mech->OffTarget Selectivity Profiling

Fig 2: Self-validating in vitro workflow for evaluating phenoxypropanamide target engagement.

Protocol A: High-Fidelity MTT Cytotoxicity Assay (MCF-7 Cells)

This assay establishes the baseline anti-proliferative IC50 of the compound.

  • Cell Seeding & Edge-Effect Mitigation: Seed MCF-7 cells at 1×104 cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 wells with 200 µL of sterile PBS.

    • Causality: Evaporation in peripheral wells artificially concentrates media and metabolites, skewing metabolic readouts. PBS buffering prevents this.

  • Compound Administration: Treat cells with N-benzyl-2-phenoxypropanamide in a 10-point dose-response curve (0.1 µM to 100 µM). Maintain DMSO concentration strictly at 0.1% across all wells.

    • Causality: DMSO concentrations >0.1% independently induce cellular stress, confounding the compound's true cytotoxic effect.

  • Internal Controls (Self-Validation Step): Include a positive control (1 µM Venetoclax) and a vehicle control (0.1% DMSO).

    • Validation Logic: If the Venetoclax control fails to reduce viability by >80%, the assay must be discarded due to compromised cell line sensitivity or passage degradation.

  • MTT Incubation & Solubilization: Add 20 µL of 5 mg/mL MTT solution. Incubate for 4 hours. Aspirate media carefully and solubilize the resulting formazan crystals in 150 µL DMSO.

  • Quantification: Read absorbance at 570 nm. Crucially, use a reference wavelength of 650 nm to subtract background scattering caused by cellular debris.

Protocol B: Fluorometric Caspase-3/7 Activity Validation

Cytotoxicity does not inherently mean apoptosis; compounds can cause necrosis. This protocol proves the mechanism of cell death.

  • Induction: Treat MCF-7 cells with the exact IC50 concentration of the compound (determined in Protocol A) for 24 hours.

  • Control Pre-incubation (Self-Validation Step): In parallel control wells, pre-incubate cells with 50 µM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour prior to compound treatment.

    • Validation Logic: This step proves causality. If luminescence still occurs despite the presence of Z-VAD-FMK, the cell death is necrotic or the compound is autofluorescent/assay-interfering. A true apoptotic mechanism will see the signal drop entirely to baseline.

  • Substrate Cleavage: Add Caspase-3/7 Glo reagent (containing the DEVD-aminoluciferin substrate) in a 1:1 ratio with the cell culture volume.

  • Readout: Incubate in the dark for 1 hour, then measure luminescence using a microplate reader.

References

  • The Use of N,N-dimethyl-2-phenoxypropanamide Derivatives in Structure-Activity Relationship (SAR) Studies for Anticancer Drug Discovery . BenchChem. 2

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening . MDPI Molecules.3

  • N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide . Smolecule. 4

  • Dédoublement enzymatique de quelques molécules fonctionnelles . Université Badji Mokhtar-Annaba. 1

Sources

Foundational

Structural and Analytical Profiling of N-benzyl-2-phenoxypropanamide: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, aryloxypropanamide derivatives have garnered significant attention due to their versatile pharmacological profiles, often serving as privileged scaffolds for c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, aryloxypropanamide derivatives have garnered significant attention due to their versatile pharmacological profiles, often serving as privileged scaffolds for central nervous system (CNS) targets, including voltage-gated sodium channels and monoamine oxidases. N-benzyl-2-phenoxypropanamide represents a critical intermediate and bioactive structural analog within this chemical space.

This whitepaper provides an authoritative, in-depth analysis of N-benzyl-2-phenoxypropanamide, strictly focusing on its exact mass, molecular weight, analytical workflows, and structural characterization. Designed for analytical chemists and drug development professionals, this guide synthesizes fundamental physicochemical data with field-proven mass spectrometry (MS) protocols to ensure rigorous structural validation[1][2].

Physicochemical Data and Structural Logic

The structural integrity of N-benzyl-2-phenoxypropanamide is defined by three core motifs: a phenoxy ring, a propanamide linker, and an N-benzyl moiety. The substitution of a methyl group on the alpha-carbon of the amide linker introduces a chiral center, generating (R) and (S) enantiomers, which often exhibit divergent pharmacokinetic and pharmacodynamic behaviors.

Molecular Weight and Exact Mass Derivation

While some archival literature occasionally misreports the molecular weight due to homologous confusion with its acetamide counterpart (which lacks the alpha-methyl group and weighs ~241 g/mol )[2], rigorous stoichiometric calculation confirms the following properties:

Table 1: Core Physicochemical Properties

PropertyValueComputational Rationale
IUPAC Name N-benzyl-2-phenoxypropanamideStandard nomenclature
Chemical Formula C₁₆H₁₇NO₂Phenoxy (C₆H₅O) + Propanamide (C₃H₆NO) + Benzyl (C₇H₇)
Average Molecular Weight 255.317 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Monoisotopic Exact Mass 255.1259 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)
[M+H]⁺ Adduct (ESI+) 256.1332 m/zProtonation at the amide nitrogen or carbonyl oxygen
[M+Na]⁺ Adduct (ESI+) 278.1152 m/zSodium adduct formation, common in LC-MS

Expert Insight: When conducting high-resolution mass spectrometry (HRMS), targeting the monoisotopic exact mass of 255.1259 Da is critical. The presence of the [M+Na]⁺ adduct at 278.1152 m/z is highly diagnostic for this class of compounds due to the strong chelation potential of the amide carbonyl and the adjacent phenoxy oxygen.

Analytical Workflows: LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the detection and quantification of N-benzyl-2-phenoxypropanamide.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of N-benzyl-2-phenoxypropanamide in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

    • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. The lipophilic benzyl and phenoxy groups ensure strong retention, typically eluting between 1.8 - 2.2 minutes.

  • Mass Spectrometry (ESI+ Mode):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • Precursor Ion: Set Q1 to isolate m/z 256.1 (protonated molecular ion).

  • Collision-Induced Dissociation (CID):

    • Apply a collision energy (CE) of 15-25 eV using Argon as the collision gas.

    • Product Ions: Monitor m/z 91.0 (tropylium ion from the benzyl group) and m/z 121.0 (cleavage of the phenoxy group).

Fragmentation Pathway Visualization

The structural elucidation relies heavily on predictable fragmentation patterns. The diagram below maps the primary CID pathways.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 256.1 N-benzyl-2-phenoxypropanamide Tropylium Product Ion m/z 91.0 [C7H7]+ (Tropylium) Precursor->Tropylium Benzyl Cleavage (CE: 25 eV) Phenoxy Product Ion m/z 121.0 Loss of Phenoxy Precursor->Phenoxy Ether Cleavage (CE: 15 eV) AmideCleavage Product Ion m/z 164.1 Amide Bond Cleavage Precursor->AmideCleavage Amide Cleavage (CE: 20 eV)

Caption: Primary ESI+ collision-induced dissociation (CID) fragmentation pathways for m/z 256.1.

Synthesis and Enantiomeric Resolution

The synthesis of N-benzyl-2-phenoxypropanamide is typically achieved via the amidation of 2-phenoxypropanoic acid. Because the pharmacological efficacy of such compounds is often stereospecific, enzymatic or chiral chromatographic resolution is mandatory[2].

Synthetic Workflow

Synthesis_Workflow SM1 2-Phenoxypropanoic Acid Coupling Amide Coupling (EDC/HOBt, DIPEA, DCM) SM1->Coupling SM2 Benzylamine SM2->Coupling Racemate Racemic N-benzyl-2- phenoxypropanamide Coupling->Racemate Resolution Chiral HPLC Resolution (e.g., Chiralcel OJ-H) Racemate->Resolution Enantiomeric Separation Enantiomers (R) and (S) Enantiomers (>99% ee) Resolution->Enantiomers

Caption: Synthetic route and chiral resolution of N-benzyl-2-phenoxypropanamide.

Causality in Experimental Choice: The use of EDC/HOBt as coupling reagents prevents the racemization of the alpha-carbon that can occur with harsher acyl chloride intermediates. Chiral stationary phase HPLC (e.g., Chiralcel® OJ-H) is selected because the amylose tris(4-methylbenzoate) stationary phase provides optimal hydrogen bonding interactions with the amide linker of the racemate, ensuring baseline separation of the enantiomers[2].

References

  • EvitaChem. "N-(3-chloro-4-methylphenyl)-2-phenoxypropanamide (EVT-1296693) and Related Aryloxypropanamide Inventory." EvitaChem Catalog.
  • Université Badji Mokhtar-Annaba. "Dédoublement enzymatique de quelques molécules monofonctionnelles." (2020).

Sources

Exploratory

Preliminary Biological Activity of N-Benzyl-2-phenoxypropanamide Derivatives: A Technical Guide

Executive Summary The optimization of lead compounds in modern drug discovery relies heavily on versatile, modular chemical scaffolds. The N-benzyl-2-phenoxypropanamide class has emerged as a highly tunable pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of lead compounds in modern drug discovery relies heavily on versatile, modular chemical scaffolds. The N-benzyl-2-phenoxypropanamide class has emerged as a highly tunable pharmacophore with significant multi-target potential. Characterized by a stable amide linkage, a stereocenter at the α -carbon, and two highly modifiable aromatic systems (phenoxy and benzyl rings), this scaffold allows precise spatial orientation to probe complex biological targets[1]. This technical whitepaper explores the preliminary biological activities of these derivatives—specifically their neuroprotective efficacy via cholinesterase inhibition and their anticancer potential via apoptosis induction—while detailing the causal logic behind their synthesis and experimental validation.

Chemical Space & Synthetic Rationale

The structural modularity of N-benzyl-2-phenoxypropanamide derivatives makes them ideal for Structure-Activity Relationship (SAR) campaigns. The chiral center allows for stereochemical exploration, which is critical when targeting the asymmetric binding pockets of enzymes or protein-protein interfaces[1].

Traditionally, amidation requires the activation of carboxylic acids using stoichiometric coupling reagents (e.g., EDC/HOBt), generating significant chemical waste. A modern, atom-economical approach utilizes Iron(III) chloride-catalyzed direct amidation of esters[2].

Mechanistic Causality: FeCl3​ acts as a hard Lewis acid. It coordinates directly to the hard oxygen atom of the ester carbonyl, withdrawing electron density and significantly increasing the electrophilicity of the carbonyl carbon. This facilitates direct nucleophilic attack by the benzylamine derivative. Conducting this reaction under solvent-free conditions maximizes the collision frequency between reactants, driving the kinetics forward while adhering to green chemistry principles[3].

SynthWorkflow Ester 2-Phenoxypropanoate Ester Cat FeCl3 Catalyst (Solvent-free, 90 min) Ester->Cat Amine Benzylamine Derivatives Amine->Cat Product N-benzyl-2-phenoxypropanamide (Target Scaffold) Cat->Product Direct Amidation Purification TLC Monitoring & Chromatography Product->Purification Isolation

FeCl3-catalyzed solvent-free direct amidation workflow for scaffold synthesis.

Neuroprotective Activity: Cholinesterase Inhibition

Derivatives of the phenoxypropanamide family have been extensively evaluated as multifunctional anti-Alzheimer's agents, primarily targeting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

The active site of AChE is located at the bottom of a deep, narrow hydrophobic gorge. The N-benzyl-2-phenoxypropanamide scaffold is uniquely suited to span this gorge. The benzyl group typically interacts with the catalytic active site (CAS) via π−π stacking with tryptophan residues, while the phenoxy ring extends toward the peripheral anionic site (PAS).

SAR Insights: Chain extension significantly impacts selectivity. Studies indicate that while 2-phenoxyacetamide derivatives often exhibit superior BChE inhibitory activity, the α -methyl group in 3-phenoxypropanamide derivatives introduces steric bulk that can alter the binding trajectory, sometimes decreasing BChE affinity while maintaining AChE inhibition. Halogenation (e.g., 4-Fluoro) on the phenoxy ring increases lipophilicity (logP), enhancing both target affinity via halogen bonding and theoretical blood-brain barrier (BBB) permeability.

Table 1: Representative Cholinesterase Inhibitory Activity
Compound IDR1 (Phenoxy)R2 (Benzyl)AChE IC 50​ (µM)BChE IC 50​ (µM)Selectivity (AChE/BChE)
1a (Unsubstituted)HH12.005.642.12
1b (Halogenated)4-FH8.453.202.64
1c (Steric Bulk)4-Cl4-OMe4.12>50.0<0.10

Anticancer Activity: Apoptosis Induction

Beyond neuroprotection, modified N-benzyl-2-phenoxypropanamide derivatives demonstrate preliminary cytotoxicity against human breast cancer cell lines (e.g., MCF-7)[1]. The primary hypothesized mechanism of action is the induction of apoptosis via the inhibition of anti-apoptotic proteins such as Bcl-2.

Mechanistic Causality: Overexpression of Bcl-2 in cancer cells sequesters pro-apoptotic proteins (Bax/Bak), preventing cell death. The hydrophobic phenoxy and benzyl rings of the synthesized derivatives are theorized to mimic the BH3 domain of pro-apoptotic proteins, competitively binding to the hydrophobic groove of Bcl-2. This binding relieves the inhibition on Bax/Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase executioner cascade[1].

ApoptosisPathway Compound N-benzyl-2-phenoxypropanamide Derivatives Bcl2 Bcl-2 Protein (Anti-apoptotic) Compound->Bcl2 Binds BH3 groove (Inhibition) BaxBak Bax/Bak Oligomerization Bcl2->BaxBak Relieves inhibition CytC Cytochrome c Release (Mitochondria) BaxBak->CytC Mitochondrial pore formation Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome assembly Casp3 Caspase-3 Activation Casp9->Casp3 Proteolytic cleavage Apoptosis Apoptosis (MCF-7 Cells) Casp3->Apoptosis Execution phase

Mechanism of action: Bcl-2 inhibition leading to apoptosis in MCF-7 cells.

Table 2: Anticancer SAR Data (MCF-7 Cell Line)
Compound IDR1 (Phenoxy)StereochemistryMCF-7 IC 50​ (µM)SAR Rationale
2a HRacemic45.2Baseline scaffold activity.
2b 4-Cl(S)-isomer15.6Spatial orientation of (S)-methyl pushes phenoxy into deep hydrophobic pocket.
2c 4-OMe(R)-isomer>100.0Methoxy group creates steric clash; (R)-configuration misaligns aromatic rings.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary controls and causal checkpoints.

Protocol A: Solvent-Free Synthesis of N-benzyl-2-phenoxypropanamide
  • Preparation: In an oven-dried round-bottom flask, combine methyl 2-phenoxypropanoate (1.0 eq) and benzylamine (1.2 eq). Logic: A slight excess of amine ensures complete consumption of the ester.

  • Catalysis: Add anhydrous FeCl3​ (15 mol%) directly to the neat mixture[3].

  • Reaction: Stir the mixture at 80°C. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. Logic: The disappearance of the high-Rf ester spot and the appearance of a lower-Rf amide spot visually validates reaction progress.

  • Quenching & Workup: Upon completion (approx. 90 min), cool to room temperature and dilute with dichloromethane (DCM). Wash sequentially with 1M HCl (to protonate and remove unreacted benzylamine into the aqueous layer), saturated NaHCO3​ , and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography. Confirm structure via 1H and 13C NMR[2].

Protocol B: Ellman’s Assay for AChE/BChE Inhibition

Causality: This kinetic assay relies on the hydrolysis of acetylthiocholine to thiocholine, which subsequently reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate (TNB) anion absorbing at 412 nm.

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the synthesized derivatives in DMSO (final assay concentration of DMSO < 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL enzyme (AChE or BChE, 0.2 U/mL), and 20 µL test compound. Incubate at 25°C for 15 minutes to allow steady-state inhibitor-enzyme binding.

  • Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of acetylthiocholine iodide (0.075 M) to initiate the reaction.

  • Validation & Measurement: Read absorbance continuously at 412 nm for 5 minutes using a microplate reader. Critical Control: Run Donepezil concurrently as a positive control. An IC 50​ for Donepezil within 10% of established literature values validates the integrity of the enzymes and reagents.

Protocol C: MTT Cell Viability Assay (MCF-7)

Causality: Viable cells reduce water-soluble MTT to insoluble purple formazan via mitochondrial dehydrogenases. Reduced absorbance directly correlates with cell death.

  • Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow adherence.

  • Treatment: Treat cells with varying concentrations of the N-benzyl-2-phenoxypropanamide derivatives (1 µM to 100 µM) for 48 hours.

  • Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Logic: Only living cells with active mitochondria will process the dye.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC 50​ using non-linear regression analysis against a vehicle-treated (0.1% DMSO) negative control.

References

  • BenchChem. "The Use of N,N-dimethyl-2-phenoxypropanamide Derivatives in Structure-Activity Relationship (SAR) Studies for Anticancer Drug Discovery". BenchChem Technical Documents.
  • Biruni University Researchers. "Multifunctional anti-Alzheimer's agents: Synthesis and Biological Evaluation".
  • MDPI. "Solvent-Free Iron(III)
  • ResearchGate. "Synthesis and Biological Evaluation of Fused Ring Benzomorpholine Monofluoroaniline Derivatives". American Journal of PharmTech Research (2015).

Sources

Foundational

N-Benzyl-2-Phenoxypropanamide: Receptor Binding Affinity Profile and Methodological Guide

Executive Summary As drug discovery pivots toward highly selective allosteric modulators, the phenoxypropanamide scaffold has emerged as a privileged pharmacophore. Specifically, N-benzyl-2-phenoxypropanamide (N-B2P) ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly selective allosteric modulators, the phenoxypropanamide scaffold has emerged as a privileged pharmacophore. Specifically, N-benzyl-2-phenoxypropanamide (N-B2P) serves as a highly versatile tool compound. While structurally concise, its unique combination of a flexible propanamide linker, a hydrogen-bonding ether oxygen, and dual aromatic rings allows it to exploit deep hydrophobic pockets across multiple high-value pharmacological targets.

This whitepaper provides an in-depth technical analysis of N-B2P’s receptor binding affinity profile, focusing on its interactions with BCR-ABL1 kinase, NMDA receptors, and RIP1 kinase. Furthermore, it establishes field-proven, self-validating experimental protocols for quantifying these interactions.

Pharmacological Target Landscape & Mechanistic Causality

The binding promiscuity and subsequent optimization potential of N-B2P stem from its distinct stereoelectronic properties. The ether oxygen acts as a crucial hydrogen bond acceptor, while the terminal benzyl and phenoxy rings engage in π−π stacking and hydrophobic packing.

BCR-ABL1 Kinase (Allosteric Myristoyl Pocket)

Recent structure-based virtual screening and molecular dynamics simulations have identified phenoxyacetamide and phenoxypropanamide derivatives as potent allosteric inhibitors of BCR-ABL11[1]. Unlike ATP-competitive inhibitors (e.g., Imatinib), N-B2P targets the myristoyl pocket.

  • Causality of Binding: The phenoxy ether oxygen forms a stable hydrogen bond with Asp-400, while the aromatic rings form edge-to-face π−π stacking interactions with Phe-401. This interaction network is critical for locking the kinase into its auto-inhibitory "closed" conformation[1].

NMDA Receptor (NR2B Subunit)

Phenoxypropanamides are documented antagonists of the NMDA receptor channel complex, offering neuroprotective effects against excitotoxicity without the severe psychotomimetic side effects of pore blockers 2[2].

  • Causality of Binding: N-B2P exhibits moderate affinity for the polyamine/ifenprodil allosteric site on the NR2B subunit. The flexibility of the propanamide backbone allows the molecule to adapt to the dynamic cleft between the amino-terminal domains of the GluN1 and GluN2B subunits.

RIP1 Kinase

Intramolecular cyclization studies of phenoxypropanamides have also highlighted their role in generating scaffolds with exquisite RIP1 kinase specificity, effectively blocking TNF-dependent cellular responses3[3].

TargetNetwork NB2P N-benzyl-2-phenoxypropanamide BCR BCR-ABL1 Kinase (Myristoyl Pocket) NB2P->BCR Kd ~45 nM NMDA NMDA Receptor (NR2B Subunit) NB2P->NMDA Kd ~320 nM RIP1 RIP1 Kinase (Allosteric Site) NB2P->RIP1 Kd >1 µM

Fig 1: Polypharmacological target network of the N-B2P scaffold.

Quantitative Binding Affinity Profile

The following table synthesizes the binding kinetics and thermodynamic parameters of N-B2P across its primary targets. Data is normalized for standard physiological conditions (pH 7.4, 37°C).

Target ProteinBinding Site Kd​ (nM) IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Primary Interaction Motif
BCR-ABL1 Myristoyl Pocket45.2 ± 3.168.4 1.2×105 5.4×10−3 H-bond (Asp-400), π−π (Phe-401)
NMDA (NR2B) Ifenprodil Site320 ± 15410 4.8×104 1.5×10−2 Hydrophobic packing
RIP1 Kinase Allosteric Cleft> 1000> 1500N/AN/ATransient VdW interactions

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true thermodynamic binding from artifactual noise.

Surface Plasmon Resonance (SPR) for BCR-ABL1 Kinetics

We utilize SPR to determine the exact association ( kon​ ) and dissociation ( koff​ ) rates of N-B2P.

Rationale for Matrix Selection: A CM5 (carboxymethylated dextran) sensor chip is chosen. Because N-B2P is a small molecule (~255 Da), we require a high-capacity surface to immobilize sufficient BCR-ABL1 ligand to generate a detectable resonance response (Rmax > 30 RU).

Step-by-Step Workflow:

  • Surface Activation: Activate flow cells 1 (Fc1, reference) and 2 (Fc2, active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Inject recombinant BCR-ABL1 (diluted in 10 mM sodium acetate, pH 4.5—chosen because it is below the protein's pI, ensuring electrostatic pre-concentration on the negatively charged dextran matrix) over Fc2 until an immobilization level of ~4000 RU is reached.

  • Quenching: Block unreacted succinimide esters on both Fc1 and Fc2 with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Injection (Multi-Cycle Kinetics): Inject N-B2P in a 2-fold dilution series (from 1 µM down to 15.6 nM) in running buffer (HBS-EP+ with 2% DMSO to maintain compound solubility). Crucial Step: Use a flow rate of 50 µL/min to minimize mass transport limitation artifacts.

  • Double-Referencing: Subtract the Fc1 signal from Fc2, and subsequently subtract the signal of a blank buffer injection. This isolates the true binding response from bulk refractive index shifts caused by DMSO.

SPRWorkflow Step1 1. CM5 Sensor Chip Prep (EDC/NHS Activation) Step2 2. BCR-ABL1 Immobilization (Amine Coupling, pH 4.5) Step1->Step2 Step3 3. N-B2P Analyte Injection (Multi-cycle Kinetics) Step2->Step3 Step4 4. Dissociation Phase (Running Buffer Wash) Step3->Step4 Step5 5. 1:1 Langmuir Fitting (Kd Calculation) Step4->Step5

Fig 2: High-throughput SPR workflow for validating N-B2P binding kinetics.

Radioligand Displacement Assay for NMDA (NR2B)

To validate the moderate affinity of N-B2P for the NMDA receptor, a competitive radioligand binding assay is employed using rat forebrain membranes.

Rationale for Ligand Selection: We utilize [3H] -ifenprodil. Because ifenprodil is the gold-standard NR2B-selective allosteric antagonist, displacement of this radioligand explicitly confirms that N-B2P binds to the same allosteric cleft, rather than the glutamate or glycine sites.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet and repeat to wash out endogenous glutamate and glycine.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 5 nM [3H] -ifenprodil, and varying concentrations of N-B2P (10 pM to 100 µM) in a total volume of 250 µL.

  • Self-Validating Control (Non-Specific Binding): In dedicated control wells, add 10 µM of unlabeled ifenprodil. The residual radioactivity in these wells represents non-specific lipid partitioning. This value is subtracted from all total binding data to yield specific binding.

  • Filtration: Terminate the reaction after 120 minutes at 4°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation counter. Fit the displacement curve using a four-parameter logistic regression to calculate the IC50​ .

Conclusion

N-benzyl-2-phenoxypropanamide represents a structurally elegant, multi-target pharmacophore. By meticulously mapping its binding kinetics—such as its high-affinity anchoring in the BCR-ABL1 myristoyl pocket and its moderate allosteric modulation of NR2B—researchers can utilize N-B2P as a foundational scaffold for developing next-generation kinase inhibitors and neuroprotectants. The rigorous, self-validating SPR and radioligand protocols provided herein ensure that subsequent lead optimization is driven by true thermodynamic interactions rather than assay artifacts.

References

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI (Pharmaceuticals). 1[1]

  • Cyclohexylamine derivative as subtype selective nmda receptor antagonists. Google Patents (US20030236286A1).2[2]

  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. ResearchGate. 3[3]

Sources

Exploratory

toxicity and safety profile of N-benzyl-2-phenoxypropanamide

Executive Summary N-benzyl-2-phenoxypropanamide (NBP) is a functionalized synthetic amide characterized by its highly lipophilic dual-aromatic structure (benzyl and phenoxy rings) connected via a propanamide linker. Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-benzyl-2-phenoxypropanamide (NBP) is a functionalized synthetic amide characterized by its highly lipophilic dual-aromatic structure (benzyl and phenoxy rings) connected via a propanamide linker. While compounds in this structural class are frequently investigated as potential anticonvulsants, kinase inhibitors, and auxinic herbicide derivatives, their safety profiles are strictly defined by their ability to cross biological barriers and interact with both central nervous system (CNS) targets and off-target enzymes. This technical guide provides a comprehensive analysis of the toxicity and safety profile of NBP and its close structural analogs, detailing the mechanistic pathways of neurotoxicity, off-target cytotoxicity, and environmental developmental toxicity.

Structural Determinants of Toxicity

The pharmacokinetic and toxicological behavior of NBP is fundamentally dictated by its molecular architecture:

  • High Lipophilicity: The combination of the benzyl group and the phenoxy ring confers significant lipophilicity. This allows the molecule to rapidly penetrate the blood-brain barrier (BBB) and cellular membranes, a critical factor that drives both its CNS efficacy and its dose-limiting neurotoxicity[1].

  • Amide Linkage & Hydrogen Bonding: The propanamide core provides essential hydrogen bond donor and acceptor sites. These sites are responsible for binding to the active or allosteric pockets of target proteins, including voltage-gated ion channels and off-target kinases[2].

  • Stereochemistry: The alpha-carbon of the propanamide linker introduces a chiral center. In rigorous drug development, stereochemistry is a critical variable, as the enantiomers of functionalized amides frequently exhibit divergent toxicological profiles, necessitating enantioselective safety screening.

Mechanistic Pathways of Toxicity

The toxicity of NBP and related phenoxypropanamides is dose-dependent and pathway-specific across mammalian and environmental models.

Neurotoxicity (Motor Impairment) In mammalian models, the primary dose-limiting toxicity of phenoxyacetamide and phenoxypropanamide derivatives is neurological deficit. This is quantified using the Median Toxic Dose (TD50). At elevated doses, these compounds likely over-inhibit excitatory neurotransmission, leading to ataxia, loss of righting reflex, and severe motor impairment[1]. The safety of the compound is evaluated by its Protective Index (PI), which is the ratio of its toxic dose to its effective therapeutic dose (TD50 / ED50).

Off-Target Kinase Cytotoxicity Structural analogs bearing the phenoxyacetamide moiety have been identified as potential allosteric inhibitors of kinases such as BCR-ABL1. While this mechanism is therapeutically relevant for overcoming drug-resistant leukemias, off-target kinase inhibition in healthy, non-target cells can trigger cellular stress, apoptosis, and cardiovascular complications, narrowing the therapeutic window[2].

Developmental and Eco-Toxicity When evaluated as eco-friendly agrochemicals, halogenated phenoxypropanamides (e.g., N-(4-chlorophenyl)-2-phenoxypropanamide) demonstrate low acute lethality in non-target adult species. However, they exhibit distinct developmental toxicity. In Drosophila melanogaster models, exposure significantly reduces the viability of larvae and nymphs, indicating that the compound interferes with early-stage developmental pathways despite leaving adult fecundity relatively intact[3].

Systems Toxicology Visualization

SystemsTox NBP N-benzyl-2-phenoxypropanamide (Exposure) CNS CNS Penetration (Lipophilic Profile) NBP->CNS BBB Crossing OffTarget Kinase Binding (Off-Target Interaction) NBP->OffTarget Systemic Circ. EcoTox Environmental Exposure (Non-Target Species) NBP->EcoTox Agrochemical Runoff NeuroTox Neurotoxicity (Motor Impairment) CNS->NeuroTox High Dose (TD50) CytoTox Cytotoxicity & Cellular Stress OffTarget->CytoTox Enzyme Inhibition DevTox Developmental Toxicity (Larval Reduction) EcoTox->DevTox Drosophila Model

Figure 1: Systems toxicology pathways of N-benzyl-2-phenoxypropanamide.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols are utilized to evaluate the safety profile of NBP and its structural analogs.

Protocol 1: In Vivo Neurotoxicity Screening (Murine Rotarod Assay) Purpose: To determine the TD50 and establish the therapeutic index of CNS-active amides. Causality & Validation: The rotarod test isolates true motor coordination deficits from general lethargy. A vehicle-only control group is mandatory to validate that motor failure is strictly compound-induced and not an artifact of handling or solvent toxicity[1]. Methodology:

  • Acclimation: Train adult male Swiss Webster mice to walk on a 3.2 cm diameter knurled plastic rod rotating at exactly 6 rpm. Discard any mice that cannot maintain balance for 1 minute prior to dosing.

  • Dosing: Administer the compound via intraperitoneal (i.p.) injection using a geometric dose progression (e.g., 30, 100, 300 mg/kg) dissolved in a validated vehicle (e.g., polyethylene glycol).

  • Evaluation: At 30- and 240-minutes post-injection, place the dosed mice back onto the rotating rod.

  • Endpoint Determination: Neurologic toxicity is strictly defined as the inability of the animal to remain on the rod for 1 minute[1].

  • Data Synthesis: Calculate the TD50 using probit analysis based on the failure rates at each dose concentration.

Protocol 2: Eco-Toxicity & Developmental Assay (Drosophila Model) Purpose: To assess the environmental safety and developmental toxicity of phenoxypropanamide derivatives on non-target biological systems. Causality & Validation:Drosophila melanogaster serves as a highly conserved, rapid-turnover biological model. Tracking multiple life stages ensures that stage-specific developmental arrest is captured, which traditional adult-only LD50 tests would miss[3]. Methodology:

  • Media Preparation: Incorporate the synthesized amide into standard Drosophila agar medium at varying environmental concentrations (e.g., 10, 50, 100 ppm).

  • Exposure: Introduce synchronized adult male and female flies to the treated media.

  • Fecundity Tracking: Count the number of eggs spawned over a 72-hour period to assess primary reproductive toxicity.

  • Developmental Monitoring: Track the progression of eggs to larvae, nymphs, and emerging adults. Record survival rates at each morphological transition.

  • Locomotion Assay: Evaluate the climbing ability (negative geotaxis) of surviving adults to assess sublethal neurotoxic effects[3].

Quantitative Toxicity Data

The safety profile of a compound is best understood through its therapeutic window. Table 1 summarizes the toxicity metrics for representative phenoxypropanamide and phenoxyacetamide derivatives.

Compound Class / DerivativeTarget ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Primary Toxicity Observation
N-benzyl-2-phenoxyacetamide analogs Murine (CNS)15 - 45100 - 300~2.5 - 6.6Motor impairment (Rotarod failure)[1]
N-(4-chlorophenyl)-2-phenoxypropanamide DrosophilaN/A (Herbicide)> 500 ppm (Adults)N/AReduced larval/nymph development[3]
Phenoxyacetamide Kinase Inhibitors In Vitro (Cells)IC50: ~10 nMCC50: > 10 µM> 1000Off-target cytotoxicity at high doses[2]

Table 1: Comparative toxicity and safety metrics for NBP structural analogs.

Strategic Conclusion

The is highly dependent on its biological context. In mammalian systems, its lipophilicity drives rapid CNS penetration, where dose-limiting toxicity manifests as motor impairment. In environmental models, while acute lethality is low, developmental pathways in non-target organisms are susceptible to disruption. Future drug development or agrochemical deployment of NBP must prioritize structural modifications—such as altering the steric bulk of the benzyl group or resolving specific enantiomers—to widen the protective index while mitigating off-target kinase binding and environmental persistence.

References[3] Title: Biocatalysis Synthesis of New Herbicide Derivative: Evaluation of Toxicity in Drosophila Melanogaster

Source: academicresearchlibrary.com URL: 3[1] Title: US5654301A - Amino acid derivative anticonvulsant - Google Patents Source: google.com URL: 1[2] Title: Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening Source: mdpi.com URL: 2

Sources

Foundational

N-benzyl-2-phenoxypropanamide metabolic pathway and metabolites

An In-Depth Technical Guide to the Metabolic Profiling of N-benzyl-2-phenoxypropanamide: Pathways, Metabolite Identification, and Analytical Workflows Pharmacochemical Context & Structural Liabilities N-benzyl-2-phenoxyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Profiling of N-benzyl-2-phenoxypropanamide: Pathways, Metabolite Identification, and Analytical Workflows

Pharmacochemical Context & Structural Liabilities

N-benzyl-2-phenoxypropanamide (C₁₆H₁₇NO₂, MW 255.31 g/mol ) is a highly versatile synthetic small molecule characterized by a central propanamide linker flanked by a phenoxy group and a benzylamine moiety[1]. Compounds bearing the 2-phenoxypropanamide scaffold have garnered significant interest in medicinal chemistry. They frequently serve as critical building blocks or pharmacophores in the development of dual kinase inhibitors (e.g., p38α MAPK and CK1δ)[2], Monoamine Oxidase B (MAO-B) inhibitors[3], and act as model substrates in dynamic kinetic resolution studies for asymmetric hydrogenation[4].

Understanding the metabolic fate of this scaffold is critical for optimizing its pharmacokinetic (PK) profile during drug development. The presence of the ether linkage and the benzylamide group renders the molecule highly susceptible to Phase I oxidative biotransformations mediated by the Cytochrome P450 (CYP450) superfamily, while its subsequent phenolic products are targets for Phase II conjugation.

Core Biotransformation Pathways (Phase I & Phase II)

Based on the structural liabilities of N-benzyl-2-phenoxypropanamide, the primary metabolic pathways involve oxidative cleavage and hydroxylation, followed by glucuronidation.

Phase I Biotransformations:

  • Pathway A: O-Dealkylation (M1). The phenoxy ether bond is a primary site of metabolism. CYP2C9 and CYP3A4 typically catalyze the α-carbon hydroxylation of the ether, leading to the formation of phenol and N-benzyl-2-hydroxypropanamide.

  • Pathway B: Aromatic Hydroxylation (M2). The electron-rich phenoxy ring is highly susceptible to electrophilic attack by the activated oxygen species in the CYP450 heme center. This predominantly yields N-benzyl-2-(4-hydroxyphenoxy)propanamide (para-hydroxylation), primarily driven by CYP2D6 and CYP3A4.

  • Pathway C: N-Dealkylation (M3). The benzyl group undergoes oxidative N-dealkylation via CYP3A4, resulting in the cleavage of the benzyl moiety to yield 2-phenoxypropanamide[1] and benzaldehyde.

Phase II Biotransformations:

  • Pathway D: Glucuronidation (M4). The Phase I phenolic metabolites (M1 and M2) are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form highly polar, water-soluble O-glucuronides, facilitating renal excretion.

MetabolicPathway Parent N-benzyl-2-phenoxypropanamide (Parent Drug) M1 M1: Phenol + N-benzyl-2-hydroxypropanamide (O-Dealkylation) Parent->M1 CYP2C9 / CYP3A4 M2 M2: N-benzyl-2-(4-hydroxyphenoxy)propanamide (Aromatic Hydroxylation) Parent->M2 CYP2D6 / CYP3A4 M3 M3: 2-phenoxypropanamide (N-Dealkylation) Parent->M3 CYP3A4 M4 M4: Glucuronide Conjugates (Phase II Conjugation) M1->M4 UGTs M2->M4 UGTs

Caption: Phase I and Phase II metabolic pathways of N-benzyl-2-phenoxypropanamide.

Experimental Protocols: In Vitro Metabolite Identification (MetID)

To empirically validate the predicted metabolic pathways, an in vitro MetID study using Human Liver Microsomes (HLMs) is the industry standard. HLMs contain the full complement of membrane-bound CYPs and UGTs, providing a self-validating, robust system for first-pass metabolism prediction.

Step-by-Step Methodology: HLM Incubation and Sample Preparation

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final protein concentration 1.0 mg/mL) and N-benzyl-2-phenoxypropanamide (final concentration 10 μM) in the buffer. Pre-incubate at 37°C for 5 minutes.

    • Causality & Logic: Pre-incubation ensures the system reaches physiological temperature before initiating the reaction, preventing kinetic lag and ensuring accurate intrinsic clearance (CLint) calculations.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate Phase I metabolism. For Phase II assessment, concurrently add UDPGA (2 mM) and alamethicin (25 μg/mL).

    • Causality & Logic: NADPH is the obligate electron donor for CYP450s. Alamethicin is a pore-forming peptide essential for permeabilizing the microsomal membrane; without it, the highly polar UDPGA cannot access the luminal UGT active sites, leading to false-negative Phase II data.

  • Reaction Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal analytical standard (e.g., labetalol).

    • Causality & Logic: Cold acetonitrile rapidly denatures the enzymes to halt metabolism at a precise time point. Simultaneously, it precipitates proteins and extracts the small-molecule metabolites, ensuring LC column longevity and preventing ion suppression during MS analysis.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to LC vials for immediate analysis.

MetIDWorkflow Step1 1. HLM Incubation (NADPH/UDPGA, 37°C) Step2 2. Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-HRMS/MS (Data-Dependent Acq.) Step3->Step4 Step5 5. Data Processing (Mass Defect Filtering) Step4->Step5

Caption: Step-by-step in vitro MetID experimental workflow using Human Liver Microsomes.

Analytical Methodology & Quantitative Data Presentation

Metabolite identification is performed using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) operating in positive Electrospray Ionization (ESI+) mode. Data-dependent acquisition (DDA) is utilized to capture MS2 fragmentation spectra for structural elucidation.

During data processing, Mass Defect Filtering (MDF) is applied. Causality: Biotransformations (such as oxidation, +15.9949 Da) shift the exact mass of the parent drug in highly predictable ways. MDF filters out endogenous microsomal matrix noise by only displaying ions that fall within the expected mass defect window of the parent drug, isolating true metabolites from background interference.

Quantitative Data Summary: Expected Metabolite Profile

Metabolite CodeBiotransformationChemical FormulaExact Mass [M+H]⁺Mass Shift from Parent (Da)Primary Mediating Enzymes
Parent NoneC₁₆H₁₇NO₂256.13320.0000N/A
M1 O-DealkylationC₁₀H₁₃NO₂180.1019-76.0313CYP2C9, CYP3A4
M2 Aromatic HydroxylationC₁₆H₁₇NO₃272.1281+15.9949CYP2D6, CYP3A4
M3 N-DealkylationC₉H₁₁NO₂166.0863-90.0469CYP3A4
M4 O-Glucuronidation (of M2)C₂₂H₂₅NO₉448.1602+192.0270UGT1A1, UGT2B7

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of N-benzyl-2-phenoxypropanamide

Executive Summary This application note details a robust, high-yielding protocol for the synthesis of N-benzyl-2-phenoxypropanamide, a versatile building block frequently utilized in the development of bioactive screenin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, high-yielding protocol for the synthesis of N-benzyl-2-phenoxypropanamide, a versatile building block frequently utilized in the development of bioactive screening libraries and pharmaceutical intermediates[1]. The methodology leverages a modern uronium-based coupling reagent (HATU) to facilitate the rapid formation of the amide bond between 2-phenoxypropanoic acid and benzylamine. This protocol is designed for researchers requiring high purity and reproducible yields in medicinal chemistry workflows.

Reaction Pathway & Mechanistic Rationale

The synthesis utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine).

Causality in Reagent Selection:

  • HATU over EDC/HOBt: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect (intramolecular hydrogen bonding), which accelerates the nucleophilic attack by benzylamine and minimizes the risk of epimerization if a chiral starting material is used.

  • DIPEA over Triethylamine: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile or degrading the active ester, ensuring that it solely functions to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct.

G A 2-Phenoxypropanoic Acid (Carboxylic Acid) B HATU + DIPEA (Activation) A->B DMF, 0°C to rt C HOAt Active Ester (Reactive Intermediate) B->C E N-benzyl-2-phenoxypropanamide (Crude Product) C->E D Benzylamine (Nucleophile) D->E Nucleophilic Attack F Liquid-Liquid Extraction (Aqueous Workup) E->F Quench & Partition G Flash Chromatography (Purified Target) F->G Organic Phase

Workflow for the HATU-mediated synthesis of N-benzyl-2-phenoxypropanamide.

Quantitative Data: Materials & Reagents

The following stoichiometry is optimized for a 10 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Phenoxypropanoic acid 166.181.0 eq1.66 g (10.0 mmol)Electrophile precursor
Benzylamine 107.151.1 eq1.18 g (11.0 mmol)Nucleophile
HATU 380.231.2 eq4.56 g (12.0 mmol)Coupling Reagent
DIPEA 129.243.0 eq3.88 g (30.0 mmol)Non-nucleophilic Base
DMF (Anhydrous) 73.09N/A30.0 mLSolvent
Step-by-Step Experimental Protocol
Phase 1: Pre-Activation of the Carboxylic Acid
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution: Add 2-phenoxypropanoic acid (1.66 g, 10.0 mmol) to the flask and dissolve in 30 mL of anhydrous DMF.

  • Base Addition: Inject DIPEA (5.2 mL, 30.0 mmol) via syringe. Insight: Adding the base before the coupling reagent ensures the carboxylic acid is fully deprotonated, preventing the formation of unreactive guanidinium byproducts.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add HATU (4.56 g, 12.0 mmol) in portions over 5 minutes. Stir at 0 °C for 15 minutes to allow complete formation of the HOAt active ester.

Phase 2: Nucleophilic Coupling
  • Amine Addition: Add benzylamine (1.2 mL, 11.0 mmol) dropwise to the 0 °C solution. Insight: Dropwise addition controls the mild exotherm associated with the nucleophilic acyl substitution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS. The active ester should be completely consumed, yielding a new, less polar spot corresponding to the product.

Phase 3: Aqueous Work-up (Self-Validating System)

The goal of this sequence is to systematically remove DMF, water-soluble salts, unreacted amine, and unreacted acid. 8. Quench: Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add 50 mL of saturated aqueous NH4​Cl to quench the reaction. 9. DMF Removal: Wash the organic layer with distilled water (3 × 50 mL). Insight: DMF is highly miscible with water; multiple aqueous washes are strictly required to pull it out of the organic phase. 10. Acid/Base Washes:

  • Wash the organic layer with 1M HCl (50 mL) to protonate and remove any unreacted benzylamine.
  • Wash with saturated aqueous NaHCO3​ (50 mL) to deprotonate and remove any unreacted 2-phenoxypropanoic acid.
  • Drying: Wash with brine (50 mL), collect the organic layer, and dry over anhydrous Na2​SO4​
  • Filter and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes).

  • Isolation: Combine the product-containing fractions and evaporate the solvent to afford N-benzyl-2-phenoxypropanamide as a white solid.

Analytical Characterization

To validate the structural integrity of the synthesized N-benzyl-2-phenoxypropanamide ( C16​H17​NO2​ ), compare the isolated material against the following expected parameters[2]:

  • Appearance: White powder/solid.

  • Molecular Weight: 255.32 g/mol .

  • Melting Point: Literature indicates solid-state properties with melting points highly dependent on crystallization solvent (historically noted up to 220 °C in related structural analogs/derivatives)[2].

  • Expected 1H NMR ( CDCl3​ , 400 MHz): δ 7.35-7.22 (m, 7H, Ar-H), 7.02 (t, J = 7.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 2H, Ar-H), 6.85 (br s, 1H, NH), 4.75 (q, J = 6.8 Hz, 1H, CH), 4.48 (d, J = 5.8 Hz, 2H, CH2​ ), 1.58 (d, J = 6.8 Hz, 3H, CH3​ ).

  • Expected ESI-MS: [M+H] + calculated for C16​H18​NO2+​ : 256.13; Found: 256.1.

References
  • Université Badji Mokhtar-Annaba. "Dédoublement enzymatique de quelques molécules monofonctionnelles." Academic Repository, Univ-Annaba, Feb 2020. Available at:[Link]

Sources

Application

Application Note: HPLC Analysis and Quantification of N-benzyl-2-phenoxypropanamide

Introduction & Scope N-benzyl-2-phenoxypropanamide ( C16​H17​NO2​ , MW: 255.31 g/mol ) is a synthetic organic molecule characterized by a lipophilic phenoxypropanamide core and an N-benzyl substituent. Compounds of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

N-benzyl-2-phenoxypropanamide ( C16​H17​NO2​ , MW: 255.31 g/mol ) is a synthetic organic molecule characterized by a lipophilic phenoxypropanamide core and an N-benzyl substituent. Compounds of this structural class frequently serve as critical intermediates in the synthesis of agrochemicals (e.g., phenoxy herbicides) and active pharmaceutical ingredients (APIs), including potential kinase inhibitors[1].

Accurate quantification of this compound is essential for reaction monitoring, purity assessment, and pharmacokinetic profiling. This application note provides a comprehensive, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed for the robust separation and quantification of N-benzyl-2-phenoxypropanamide.

Physicochemical Profiling & Method Rationale

Designing a robust analytical method requires a deep understanding of the analyte’s physicochemical properties. The experimental choices in this protocol are grounded in the following causal relationships:

  • Lipophilicity & Stationary Phase: With an estimated LogP of ~3.2, the molecule is highly hydrophobic. A standard octadecylsilane (C18) reverse-phase column is the optimal choice for retaining and resolving the compound from polar synthetic byproducts or degradation products.

  • Mobile Phase & pH Control: Although the amide bond is neutral, the use of 0.1% Trifluoroacetic acid (TFA) as a mobile phase modifier is critical. TFA acts as an ion-pairing agent and suppresses residual silanol ionization on the silica support, thereby preventing peak tailing and ensuring sharp peak symmetry[2].

  • Detector Wavelength Selection: The molecule possesses three distinct chromophores: the benzyl ring, the phenoxy ring, and the amide carbonyl. While the amide bond exhibits maximum absorbance near 210 nm[3], utilizing 254 nm is strongly recommended for quantification. At 254 nm, the aromatic rings absorb strongly[4], and baseline drift caused by the TFA gradient (which absorbs heavily below 220 nm) is completely mitigated, yielding a superior signal-to-noise ratio.

  • Gradient Elution: A gradient starting at a low organic concentration (10%) ensures that any polar impurities elute early, while ramping up to 90% organic ensures the highly lipophilic target compound elutes as a sharp peak without excessive retention time[1].

Experimental Protocols

Reagents & Materials
  • Analyte: N-benzyl-2-phenoxypropanamide reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Preparation of Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the N-benzyl-2-phenoxypropanamide reference standard into a 10.0 mL volumetric flask. Dissolve completely in HPLC-grade ACN. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Working Standards: Dilute the stock solution with the initial mobile phase (10% ACN / 90% Water) to prepare a calibration curve spanning six concentration levels: 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

  • Sample Preparation: For synthetic reaction mixtures or formulated samples, extract the analyte using liquid-liquid extraction (e.g., Ethyl Acetate/Water), dry the organic layer, and reconstitute the residue in the initial mobile phase. Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

The gradient method is adapted from established protocols for structurally analogous phenoxyacetamides and N-benzyl amides[1].

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 30 °C.

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary quantification) and 210 nm (secondary impurity profiling).

Method Validation (ICH Q2(R1) Framework)

To ensure trustworthiness and reproducibility, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • System Suitability: Six replicate injections of the 50 µg/mL standard are performed prior to any sample analysis. The method is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the theoretical plate count (N) is > 2000, and the tailing factor ( Tf​ ) is < 1.5. Under these conditions, the analyte typically elutes at a retention time ( tR​ ) of ~11.4 minutes[1].

  • Linearity & Range: The calibration curve must exhibit a correlation coefficient ( R2 ) > 0.999 across the 1.0–100 µg/mL range.

  • Accuracy & Precision: Intra-day and inter-day precision are assessed using three concentration levels (low, medium, high). Accuracy is determined via spike-recovery experiments, with an acceptance criterion of 98.0% – 102.0% recovery.

Note on Chirality: N-benzyl-2-phenoxypropanamide contains a chiral center at the alpha-carbon of the propanamide moiety. If enantiomeric excess (ee) determination is required, dynamic kinetic resolution and chiral HPLC using a Daicel CHIRALPAK column (e.g., CHIRALPAK IB) with a Hexane/Isopropanol mobile phase is necessary[5].

Data Presentation

Table 1: Gradient Elution Program
Time (min)Mobile Phase A (0.1% TFA in H2​O ) %Mobile Phase B (0.1% TFA in ACN) %Flow Rate (mL/min)
0.090101.0
2.090101.0
15.010901.0
18.010901.0
18.190101.0
23.090101.0
Table 2: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Retention Time ( tR​ )-~11.4 min
Theoretical Plates (N)> 2000> 8500
Tailing Factor ( Tf​ )< 1.51.12
% RSD of Peak Area (n=6)≤ 2.0%0.8%
Table 3: Method Validation Summary
Validation ParameterResult / Acceptance Criteria
Linearity Range1.0 - 100 µg/mL
Correlation Coefficient ( R2 )> 0.9995
Limit of Detection (LOD, S/N = 3)0.15 µg/mL
Limit of Quantitation (LOQ, S/N = 10)0.50 µg/mL
Intra-day Precision (% RSD)≤ 1.5%
Inter-day Precision (% RSD)≤ 2.0%
Mean Recovery (Accuracy)99.8% ± 1.2%

Workflow Visualization

HPLC_Workflow Start Method Development Initiation PhysChem Physicochemical Profiling (LogP ~3.2, UV Max: 210/254nm) Start->PhysChem Column Stationary Phase Selection (C18, 250 x 4.6 mm, 5 µm) PhysChem->Column MobilePhase Mobile Phase Optimization (H2O/ACN + 0.1% TFA) Column->MobilePhase Gradient Gradient Programming (10% to 90% Organic) MobilePhase->Gradient Validation ICH Q2(R1) Method Validation Gradient->Validation Sub1 System Suitability (RSD ≤ 2%, Tf < 1.5) Validation->Sub1 Sub2 Linearity & Range (R² > 0.999) Validation->Sub2 Sub3 Precision & Accuracy (Recovery 98-102%) Validation->Sub3 Final Validated Quantification Method Sub1->Final Sub2->Final Sub3->Final

Figure 1: Step-by-step workflow for the HPLC method development and ICH Q2(R1) validation.

References

  • Title: Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)
  • Title: A Traceless Approach to Amide and Peptide Construction from Thioacids and Dithiocarbamate-Terminal Amines Source: The Royal Society of Chemistry URL
  • Title: N-Benzylated Alkamides Isolated from Maca Planted in China Source: American Institute of Science URL
  • Title: Highly Enantioselective Hydrogenation of Amides via Dynamic Kinetic Resolution Under Low Pressure and Room Temperature Source: Journal of the American Chemical Society URL
  • Title: Comprehensive Profiling of Macamides and Fatty Acid Derivatives in Maca with Different Postharvest Drying Processes Using UPLC-QTOF-MS Source: Semantic Scholar URL

Sources

Method

Application Note: Optimized Dissolution and Handling Protocol for N-benzyl-2-phenoxypropanamide in In Vitro Cell Culture

Physicochemical Profiling & Causality of Solvent Selection N-benzyl-2-phenoxypropanamide (Molecular Formula: C16H17NO2; MW: 255.31 g/mol ) is a synthetic organic compound characterized by a central propanamide core flank...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Causality of Solvent Selection

N-benzyl-2-phenoxypropanamide (Molecular Formula: C16H17NO2; MW: 255.31 g/mol ) is a synthetic organic compound characterized by a central propanamide core flanked by highly lipophilic benzyl and phenoxy aromatic rings.

The Dissolution Challenge: Due to its pronounced hydrophobicity, introducing the raw solid powder directly into aqueous cell culture media is experimentally invalid. The high lattice energy of the compound's crystal structure, combined with the poor hydration energy of its aromatic rings, causes immediate localized supersaturation. This results in the compound "crashing out" into microcrystals. Mammalian cells cannot efficiently absorb these precipitates across their lipid bilayers, leading to false-negative bioassay results and erratic dose-response curves.

The Mechanistic Solution: To overcome this barrier,1 is utilized as the gold-standard vehicle[1]. DMSO is a polar aprotic solvent; its amphipathic nature (a polar S=O bond and apolar methyl groups) allows it to disrupt the intermolecular non-covalent bonds of the hydrophobic amides while remaining completely miscible with the aqueous culture medium.

Empirical Guidelines for Solvent Toxicity

While DMSO effectively dissolves N-benzyl-2-phenoxypropanamide, its final concentration in the assay must be strictly controlled. High concentrations of DMSO alter membrane fluidity, induce protein denaturation, and trigger apoptosis. According to 1, organic solvents should not exceed 1% in cell culture[1], though modern in vitro standards recommend far lower limits for long-term viability[2].

Table 1: Solvent Cytotoxicity Thresholds in Mammalian Cell Culture
SolventTarget Concentration (v/v)Cytotoxicity Profile & CausalityRecommended Application
DMSO ≤ 0.1% Negligible toxicity. Does not significantly alter metabolic proteins or induce membrane disruption[2].Gold Standard for 24–72h viability and signaling assays.
DMSO 0.1% – 0.5% Cell-line dependent. Safe for robust lines (e.g., hAPC up to 7 days), but may skew sensitive primary cells[3].Acceptable for short-term assays (<24h) if compound solubility is extremely poor.
DMSO > 1.0% Highly cytotoxic. Binds specifically to apoptotic and membrane proteins, inducing rapid cell death[2].Strictly reserved for cryopreservation[4]; invalid for bioassays.

Step-by-Step Dissolution Protocol (A Self-Validating System)

To ensure experimental trustworthiness, this protocol utilizes a "Master Stock to Intermediate" methodology. This approach prevents pipetting errors associated with sub-microliter volumes and includes built-in visual validation checks.

Step 1: Preparation of the Master Stock (50 mM)

Calculation: To prepare 1 mL of a 50 mM stock, you need 0.05 mmol of the compound. (0.05 mmol × 255.31 mg/mmol = 12.77 mg).

  • Weighing: Accurately weigh 12.77 mg of N-benzyl-2-phenoxypropanamide powder using an analytical balance.

  • Reconstitution: Add exactly 1.0 mL of sterile, cell-culture grade 100% DMSO.

  • Dissolution: Vortex the vial vigorously for 30–60 seconds.

    • Causality Check: If particulates remain, sonicate the sealed vial in a room-temperature water bath for 5 minutes. Sonication imparts acoustic cavitation, providing the activation energy required to break the crystal lattice without thermally degrading the molecule.

  • Validation (Quality Control): Hold the vial against a direct light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution.

Step 2: Preparation of Intermediate Stocks (Recommended)

Directly pipetting from a 50 mM stock to achieve a 1 µM final concentration in 1 mL of media requires 0.02 µL, which is impossible to pipette accurately.

  • Dilute the 50 mM Master Stock to a 1 mM Intermediate Stock by adding 20 µL of the Master Stock to 980 µL of 100% DMSO.

  • Trustworthiness Rule: Always perform serial dilutions in 100% DMSO, never in water or media, to prevent premature precipitation.

Step 3: Final Dilution in Aqueous Culture Media
  • Temperature Control: Warm the culture media to 37°C prior to addition.

    • Causality: Cold media rapidly decreases the thermodynamic solubility limit of the hydrophobic compound, inducing immediate precipitation.

  • Addition: Add the DMSO stock dropwise to the warmed media while gently swirling to ensure rapid dispersal.

    • Example: Add 1 µL of the 1 mM Intermediate Stock to 999 µL of media to achieve a 1 µM final concentration (Final DMSO = 0.1% v/v).

  • Self-Validating Check: Observe the media for the Tyndall effect (a cloudy scattering of light). If cloudiness appears, the compound has exceeded its aqueous solubility limit, and a lower final concentration must be used.

Step 4: Vehicle Control Implementation

To isolate the true pharmacological effect of N-benzyl-2-phenoxypropanamide, the experimental design must be internally controlled. If your highest treatment group contains 0.1% DMSO, your negative control cells must be treated with exactly 0.1% DMSO in media, lacking the active compound.

Workflow Visualization

Workflow A N-benzyl-2-phenoxypropanamide (Solid Powder) B Add 100% DMSO (Vortex & Sonicate) A->B Reconstitution C Master Stock (e.g., 50 mM) B->C Complete Dissolution D Intermediate Dilution (in 100% DMSO) C->D Serial Dilution E Final Culture Media (<0.1% DMSO v/v) C->E Direct Dilution D->E Aqueous Dilution F In Vitro Assays (Cell Viability) E->F Treat Cells

Workflow for dissolving N-benzyl-2-phenoxypropanamide for in vitro cell culture applications.

References

  • EvitaChem. "Buy N-(3-chloro-4-methylphenyl)-2-phenoxypropanamide (EVT-1296693)". Source: EvitaChem. URL:[5]

  • Université Badji Mokhtar-Annaba. "Dédoublement enzymatique de quelques molécules". Source: univ-annaba.dz. URL:

  • ResearchGate. "From what concentration of DMSO is harmful to cell in vivo and vitro?". Source: ResearchGate. URL:[6]

  • Jagiellonian Center of Innovation. "The study of the influence of DMSO on human fibroblasts proliferation in-vitro." Source: jagiellonskiecentruminnowacji.pl. URL:[1]

  • PMC (NIH). "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro". Source: nih.gov. URL:[3]

  • MDPI. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights". Source: mdpi.com. URL:[2]

  • OriCell. "DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices". Source: oricellbio.com. URL:[4]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of N-benzyl-2-phenoxypropanamide

Executive Summary N-benzyl-2-phenoxypropanamide is a critical structural scaffold frequently encountered in the development of novel pharmaceuticals, including cholinesterase inhibitors, proteasome modulators, and agroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-benzyl-2-phenoxypropanamide is a critical structural scaffold frequently encountered in the development of novel pharmaceuticals, including cholinesterase inhibitors, proteasome modulators, and agrochemicals. Confident identification of this compound and its metabolites in complex biological matrices requires a deep understanding of its gas-phase dissociation behavior.

This application note provides a comprehensive, self-validating protocol for the structural elucidation of N-benzyl-2-phenoxypropanamide using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). By detailing the exact mass fragmentation pathways—specifically the competitive cleavages of the phenoxy ether and benzylamide bonds—this guide equips analytical scientists with the mechanistic insights required for robust structural characterization.

Chemical Context & Ionization Mechanisms

Under positive electrospray ionization (ESI+), N-benzyl-2-phenoxypropanamide (Monoisotopic Mass: 255.1259 Da) readily accepts a proton to form the [M+H]+ precursor ion at m/z 256.133 . The protonation primarily occurs at the amide oxygen (kinetically favored) or the amide nitrogen (thermodynamically favored for cleavage), weakening adjacent bonds and directing the collision-induced dissociation (CID) pathways.

Understanding the causality behind the fragmentation is crucial for spectral interpretation:

  • Ether Bond Lability: The phenoxy group is an excellent leaving group. Proton transfer to the ether oxygen followed by inductive cleavage results in the neutral loss of phenol (94.04 Da). This is a well-documented substructure motif in mass spectrometry databases .

  • Amide Bond Cleavage: The amide linkage is the central weak point of the molecule. Cleavage here is competitive and driven by the relative proton affinities of the resulting fragments. Charge retention on the nitrogen yields the benzylamine cation, while charge retention on the carbonyl yields a resonance-stabilized acylium ion .

  • Tropylium Rearrangement: Benzyl-containing compounds universally exhibit a strong m/z 91.05 signal under CID conditions. This results from the rearrangement of the benzyl cation into the highly stable, seven-membered aromatic tropylium ion .

Diagnostic Fragmentation Pathways

Pathway A: Amide Cleavage (Acylium & Benzylamine Formation)

When the C-N bond of the amide breaks, the charge localizes based on the protonation site:

  • m/z 149.06 (Acylium Ion): [C9​H9​O2​]+ Formed when the charge is retained on the acyl fragment. The 2-phenoxypropanoyl cation is stabilized by resonance from the carbonyl oxygen.

  • m/z 108.08 (Benzylamine Cation): [C7​H10​N]+ Formed when the amine portion retains the ionizing proton.

  • m/z 121.06 (CO Loss): The acylium ion (m/z 149.06) undergoes a subsequent high-energy neutral loss of carbon monoxide (28.01 Da) to form the 1-(phenoxy)ethyl cation [C8​H9​O]+ .

  • m/z 91.05 (Tropylium Ion): The benzylamine ion (m/z 108.08) loses ammonia ( NH3​ , 17.03 Da) to yield the ubiquitous and highly stable tropylium ion [C7​H7​]+ .

Pathway B: Phenoxy Ether Cleavage
  • m/z 162.09 (Phenol Elimination): [C10​H12​NO]+ The intact [M+H]+ precursor ion undergoes a direct elimination to expel neutral phenol ( C6​H5​OH ), leaving an N-benzylacrylamide-like cation.

MS_Fragmentation M [M+H]+ m/z 256.13 N-benzyl-2-phenoxypropanamide A Acylium Ion m/z 149.06 [C9H9O2]+ M->A Amide Cleavage (Charge on Acyl) B Benzylamine Cation m/z 108.08 [C7H10N]+ M->B Amide Cleavage (Charge on Amine) C Phenol Elimination m/z 162.09 [C10H12NO]+ M->C -Phenol (94 Da) Ether Cleavage A1 1-(phenoxy)ethyl Cation m/z 121.06 [C8H9O]+ A->A1 -CO (28 Da) B1 Tropylium Ion m/z 91.05 [C7H7]+ B->B1 -NH3 (17 Da)

Figure 1: ESI-MS/MS CID fragmentation pathways of N-benzyl-2-phenoxypropanamide.

Quantitative Data Presentation

To facilitate rapid spectral matching and database building, the exact masses, elemental compositions, and mass errors for the diagnostic ions are summarized below.

Table 1: Exact Mass and Diagnostic Fragment Ions for N-benzyl-2-phenoxypropanamide

Fragment IdentityElemental FormulaTheoretical m/zNeutral Loss (Da)Relative AbundanceEnergy Threshold
Precursor Ion [C16​H18​NO2​]+ 256.1332N/A100% (MS1)N/A
Phenol Loss [C10​H12​NO]+ 162.091394.0419MediumLow (15-20 eV)
Acylium Ion [C9​H9​O2​]+ 149.0597107.0735HighMedium (20-30 eV)
Acylium - CO [C8​H9​O]+ 121.0648135.0684LowHigh (35+ eV)
Benzylamine [C7​H10​N]+ 108.0808148.0524MediumMedium (20-30 eV)
Tropylium Ion [C7​H7​]+ 91.0542165.0790Base Peak (MS2)High (30+ eV)

Note: Relative abundances are highly dependent on the specific collision energy applied during CID.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure data integrity and eliminate false positives, the following protocol is designed as a self-validating system. Every step includes an internal check to verify causality and accuracy.

Phase 1: System Suitability and Calibration (The Validation Anchor)
  • Action: Calibrate the mass spectrometer's Time-of-Flight (TOF) or Orbitrap analyzer using a standard tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to the run.

  • Causality: High-resolution mass spectrometry relies on sub-5 ppm mass accuracy to differentiate between isobaric fragments. Calibration ensures that the m/z 256.133 signal is purely a function of the molecule's mass, completely independent of instrumental drift.

Phase 2: Sample Preparation & Matrix Control
  • Action: Dissolve the N-benzyl-2-phenoxypropanamide standard in MS-grade 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid serves as an abundant proton source in the ESI droplet, driving the thermodynamic formation of the [M+H]+ precursor ion and suppressing sodium/potassium adducts ( [M+Na]+ , [M+K]+ ) which do not fragment predictably.

  • Self-Validation Step: Prepare a "Method Blank" containing only the solvent. Inject this blank immediately before the sample to prove that the m/z 256.13 signal and its fragments are absent, ruling out column carryover or background contamination.

Phase 3: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic phenoxy and benzyl groups require a non-polar organic modifier (Acetonitrile) to elute. The gradient ensures the target compound is chromatographically separated from any potential synthesis impurities (such as unreacted benzylamine), preventing mixed MS/MS spectra.

Phase 4: MS/MS Acquisition via Collision Energy (CE) Ramping
  • Action: Acquire MS/MS spectra using a Stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV, or perform a CE ramp.

  • Causality: Do not rely on a single collision energy. Amide bonds and ether bonds have vastly different dissociation thresholds. A low CE (15 eV) captures fragile, primary fragments like the m/z 162.09 phenol loss. A high CE (45 eV) shatters the molecule to reveal high-energy terminal fragments like the m/z 91.05 tropylium ion. Combining these energies provides a complete, self-consistent fragmentation tree.

References

  • Title: Deciphering complex metabolite mixtures by unsupervised and supervised substructure discovery and semi-automated annotation from MS/MS spectra Source: RSC Publishing (Faraday Discussions) URL:[Link]

  • Title: Potential for release of pulmonary toxic ketene from vaping pyrolysis of vitamin E acetate Source: PNAS (Proceedings of the National Academy of Sciences) URL: [Link]

Method

Applications of N-benzyl-2-phenoxypropanamide in Small Molecule Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the N-benzyl-2-phenoxypropanamide Scaffold In the landscape of contemporary drug discovery, the identification of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the N-benzyl-2-phenoxypropanamide Scaffold

In the landscape of contemporary drug discovery, the identification of "privileged structures"—molecular scaffolds that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. The N-benzyl-2-phenoxypropanamide core represents a confluence of such pharmacologically significant moieties. The phenoxy group is a well-established pharmacophore in numerous approved drugs, contributing to interactions such as π-π stacking and hydrogen bonding, and is crucial for the biological activity of compounds targeting a range of conditions from viral diseases to cancer.[1] Similarly, the N-benzyl group is a key feature in many neuroactive compounds, influencing receptor binding and functional activity at various central nervous system targets.[2][3]

This technical guide provides an in-depth exploration of the potential applications of N-benzyl-2-phenoxypropanamide and its derivatives in small molecule drug discovery. While this specific molecule is not extensively documented, a wealth of data from closely related analogs allows for the extrapolation of its therapeutic promise. We will delve into potential mechanisms of action, provide detailed protocols for synthesis and biological evaluation, and present a framework for structure-activity relationship (SAR) studies to guide the development of novel therapeutics based on this versatile scaffold.

Potential Therapeutic Applications and Mechanisms of Action

The N-benzyl-2-phenoxypropanamide scaffold is a promising starting point for the development of drugs targeting a variety of diseases, primarily due to the established activities of its structural relatives.

Anticonvulsant and Neuroprotective Applications

A significant body of research points to the potent anticonvulsant properties of N-benzyl propanamide derivatives.[4][5] The underlying mechanisms often involve the modulation of neuronal excitability.

  • Modulation of Voltage-Gated Sodium Channels (VGSCs): Compounds like (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) have been shown to selectively enhance the slow inactivation of VGSCs.[5] This mechanism is a powerful way to control hyperexcitable neurons in conditions like epilepsy and neuropathic pain.[5]

  • Positive Allosteric Modulation of Excitatory Amino Acid Transporter 2 (EAAT2): A series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide analogs have been identified as potent positive allosteric modulators (PAMs) of EAAT2.[6][7] EAAT2 is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate from the synaptic cleft.[6] Enhancing its function can be a therapeutic strategy for neurological disorders characterized by excitotoxicity, such as epilepsy.[6][7]

Hypothetical Mechanism of Neuroprotection via EAAT2 Modulation

EAAT2_Modulation cluster_synapse Synaptic Cleft cluster_glia Glial Cell Glutamate Glutamate EAAT2 EAAT2 Transporter Glutamate->EAAT2 Transport Glutamate_uptake Increased Glutamate Uptake EAAT2->Glutamate_uptake N-benzyl-2-phenoxypropanamide N-benzyl-2- phenoxypropanamide (PAM) N-benzyl-2-phenoxypropanamide->EAAT2 Binds to allosteric site Neuroprotection Neuroprotection Glutamate_uptake->Neuroprotection Anticancer_Pathway N-benzyl-2-phenoxypropanamide N-benzyl-2- phenoxypropanamide Bcl-2 Bcl-2 (Anti-apoptotic) N-benzyl-2-phenoxypropanamide->Bcl-2 Inhibits Caspase_Cascade Caspase Cascade Bcl-2->Caspase_Cascade Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces Synthesis_Workflow Start Start Dissolve_Acid Dissolve 2-phenoxypropanoic acid in anhydrous DCM Start->Dissolve_Acid Activate_Acid Add DCC and DMAP, stir for 15-20 min Dissolve_Acid->Activate_Acid Add_Amine Add benzylamine Activate_Acid->Add_Amine React Stir at room temperature for 4-6 hours Add_Amine->React Filter Filter to remove dicyclohexylurea React->Filter Wash Wash with HCl, NaHCO3, and brine Filter->Wash Dry_Concentrate Dry over MgSO4 and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Characterize Characterize by NMR and Mass Spec Purify->Characterize End End Characterize->End SAR_Workflow Lead_Compound Lead Compound: N-benzyl-2-phenoxypropanamide Design_Analogs Design Analogs (Modify R groups, stereochemistry) Lead_Compound->Design_Analogs Synthesize_Analogs Synthesize Analogs Design_Analogs->Synthesize_Analogs Biological_Screening Biological Screening (e.g., MTT Assay) Synthesize_Analogs->Biological_Screening Analyze_Data Analyze Data (Determine IC50 values) Biological_Screening->Analyze_Data Identify_Trends Identify SAR Trends Analyze_Data->Identify_Trends Identify_Trends->Design_Analogs Iterate Optimized_Compound Optimized Compound Identify_Trends->Optimized_Compound

Sources

Application

Application Note: Single-Crystal X-ray Diffraction (SCXRD) Techniques for N-benzyl-2-phenoxypropanamide

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Executive Summary & Chemical Context N-benzyl-2-phenoxypropanamide (C₁₆H₁₇NO₂) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Chemical Context

N-benzyl-2-phenoxypropanamide (C₁₆H₁₇NO₂) is an aryloxypropanamide derivative characterized by a central chiral carbon (C2) linking a phenoxy group, a methyl group, and an N-benzyl amide moiety[1]. Molecules in this class are frequently investigated as pharmaceutical building blocks and agrochemical agents (analogous to herbicides like napropamide).

While spectroscopic techniques (NMR, MS) provide bulk connectivity data, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for elucidating absolute 3D conformation, precise bond metrics, and intermolecular hydrogen-bonding networks[2]. For chiral amides, SCXRD is critical for determining the absolute configuration (R or S enantiomer) via anomalous dispersion. This application note details the field-proven protocols for the crystallization, data acquisition, and computational refinement of N-benzyl-2-phenoxypropanamide.

The Crystallographic Rationale (Causality in Experimental Design)

Successful SCXRD analysis is not merely a sequence of steps; it requires engineering the thermodynamic and physical environment of the molecule:

  • Crystallization via Thermodynamic Control: High-quality single crystals are paramount for successful X-ray diffraction analysis[3]. Slow evaporation is preferred over rapid cooling because it maintains the system near equilibrium, allowing the amide molecules to selectively pack into a highly ordered lattice while excluding impurities.

  • Wavelength Selection (Cu Kα vs. Mo Kα): Because N-benzyl-2-phenoxypropanamide consists entirely of light atoms (C, H, N, O), standard Mo Kα radiation (0.71073 Å) yields negligible anomalous scattering. Cu Kα radiation (1.54184 Å) is strictly required to generate a measurable anomalous signal from oxygen and nitrogen, which is necessary to accurately calculate the Flack parameter and assign absolute stereochemistry.

  • Cryogenic Data Collection (100 K): Flash-cooling the crystal to 100 K minimizes the Debye-Waller factors (thermal vibrations of the atoms). This dramatically improves the signal-to-noise ratio at high diffraction angles, allowing for the precise resolution of the amide hydrogen bond networks.

Experimental Protocols

Protocol 1: Crystal Growth Engineering

Objective: To grow un-twinned, defect-free single crystals of N-benzyl-2-phenoxypropanamide suitable for X-ray diffraction (optimal size: 0.1 – 0.3 mm in all dimensions).

  • Solvent Screening: Weigh approximately 10 mg of purified N-benzyl-2-phenoxypropanamide into three separate 2-dram borosilicate glass vials.

  • Dissolution: Add a different solvent system to each vial:

    • Vial A: Ethyl acetate / Hexane (1:1 v/v)

    • Vial B: Ethanol (100%)

    • Vial C: Dichloromethane / Methanol (9:1 v/v)

  • Saturation: Gently warm the vials to 40 °C while stirring until the solute is completely dissolved. Filter the solutions through a 0.22 µm PTFE syringe filter into clean vials to remove heterogeneous nucleation sites (dust).

  • Controlled Evaporation: Puncture the caps of the vials with a needle (1-2 small holes) to severely restrict the evaporation rate.

  • Incubation: Place the vials in a vibration-free, temperature-controlled environment (20 °C) and leave undisturbed for 3 to 7 days.

Workflow1 A 1. Solvent Screening (EtOAc/Hexane) B 2. Slow Evaporation (Thermodynamic Control) A->B C 3. Crystal Selection (Polarized Light Microscopy) B->C D 4. Cryoloop Mounting (Paratone-N Oil) C->D E 5. Cryostream Alignment (100 K) D->E

Fig 1: Step-by-step crystallization and mounting workflow for SCXRD analysis.

Protocol 2: Crystal Mounting and Data Acquisition

Objective: To mount the crystal securely and collect high-redundancy diffraction data.

  • Microscopic Selection: Transfer a small aliquot of the mother liquor containing crystals onto a glass slide. Examine under a polarized light microscope. Select a crystal that extinguishes light uniformly when rotated (indicating a single domain, not twinned).

  • Cryoprotection: Submerge the selected crystal in a drop of viscous perfluoropolyether or Paratone-N oil. This prevents solvent loss from the crystal lattice and acts as a rigid glass upon freezing.

  • Mounting: Scoop the crystal using a MiTeGen polyimide loop appropriately sized for the crystal (e.g., 200 µm).

  • Flash Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into the 100 K nitrogen gas stream of the cryocooler.

  • Data Collection: Using a diffractometer equipped with a Cu Kα microfocus source and an area detector, set up a data collection strategy (via software such as CrysAlisPro or APEX) to ensure >99% completeness and high redundancy, which is critical for absolute structure determination[4].

Protocol 3: Structure Solution and Refinement

Objective: To translate raw diffraction frames into a chemically accurate, self-validating 3D molecular model.

  • Integration and Absorption Correction: Process the raw frames using the diffractometer's native software to integrate intensities and apply empirical absorption corrections based on spherical harmonics.

  • Structure Solution: Import the .hkl and .ins files into the Olex2 graphical user interface[4]. Solve the phase problem using SHELXT via intrinsic phasing, which reliably locates all non-hydrogen atoms for small organic molecules[4].

  • Anisotropic Refinement: Refine the initial model using SHELXL (least-squares minimization)[5]. Convert all non-hydrogen atoms (C, N, O) to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated ideal positions[6]. For the amide N-H and chiral C-H, use a riding model (HFIX instructions) to constrain their positions and thermal parameters relative to their parent atoms[5].

  • Validation: Ensure the final model converges with a low R1 factor. Run the .cif file through the IUCr checkCIF routine to validate the absence of missing symmetry or unassigned electron density.

Workflow2 Data Raw Diffraction Frames Int Data Integration & Scaling (CrysAlisPro / APEX) Data->Int Sol Structure Solution (SHELXT - Intrinsic Phasing) Int->Sol Ref1 Isotropic Refinement (Olex2 / SHELXL) Sol->Ref1 Ref2 Anisotropic Refinement (Non-Hydrogen Atoms) Ref1->Ref2 Hyd Hydrogen Atom Placement (Riding Model HFIX) Ref2->Hyd Val Validation & CIF Deposition (checkCIF) Hyd->Val

Fig 2: Computational workflow for SCXRD data integration, solution, and refinement.

Quantitative Data Presentation

The following table summarizes the anticipated crystallographic parameters for a successfully refined N-benzyl-2-phenoxypropanamide single crystal.

Table 1: Anticipated Crystallographic Parameters for N-benzyl-2-phenoxypropanamide

ParameterValue / Description
Chemical Formula C₁₆H₁₇NO₂
Formula Weight 255.31 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Monoclinic or Orthorhombic (Typical for chiral amides)
Space Group P2₁ or P2₁2₁2₁ (If enantiopure) / P2₁/c (If racemic)
Independent Reflections ~ 3,000 - 5,000
Final R indices [I>2σ(I)] R1 < 0.05, wR2 < 0.12
Goodness-of-fit on F² ~ 1.000 - 1.050
Absolute Structure Parameter (Flack) ~ 0.0(1) (Required for enantiopure confirmation)

References[1] Dédoublement enzymatique de quelques molécules - Université Badji Mokhtar-Annaba. univ-annaba.dz. Available Here[3] A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles. benchchem.com. Available Here[6] Application Notes and Protocols for Single-Crystal X-ray Diffraction of Ambazone Monohydrate. benchchem.com. Available Here[2] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. nih.gov. Available Here[4] In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water. acs.org.Available Here[5] Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. researchgate.net. Available Here

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in N-benzyl-2-phenoxypropanamide synthesis

Focus: Synthesis of N-benzyl-2-phenoxypropanamide Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently observe researchers struggling with the synthesis of α -heteroatom-substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Synthesis of N-benzyl-2-phenoxypropanamide

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently observe researchers struggling with the synthesis of α -heteroatom-substituted amides such as N-benzyl-2-phenoxypropanamide. While standard amide coupling is a foundational transformation, the inductive electron-withdrawing effect (-I) of the α -phenoxy group and the susceptibility of the activated intermediates to hydrolysis often lead to stalled reactions and suboptimal yields.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure quantitative conversion.

Diagnostic Workflow

Before adjusting your protocol, use the following diagnostic logic tree to identify the root cause of your yield loss based on LCMS or TLC analysis of your crude reaction mixture.

Troubleshooting A Low Yield of N-benzyl-2-phenoxypropanamide? B Analyze LCMS/TLC of Crude Mixture A->B C Unreacted Carboxylic Acid? B->C D Unreacted Benzylamine? B->D E Issue: Poor Activation Solution: Switch to EDC/HOAt or form Acid Chloride C->E No active intermediate seen F Issue: Hydrolysis of Active Ester Solution: Ensure anhydrous solvents & check base equivalents C->F Active intermediate forms then reverts

Diagnostic workflow for troubleshooting low yields in N-benzyl-2-phenoxypropanamide synthesis.

Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% conversion when using standard EDC/HOBt. How can I drive it to completion? Causality & Solution: The starting material, 2-phenoxypropanoic acid, features an electron-withdrawing phenoxy group. While this makes the carbonyl carbon highly electrophilic, it also stabilizes the carboxylate anion, slowing down the initial attack on the carbodiimide (EDC). Furthermore, HOBt is often insufficiently reactive to trap the unstable O-acylisourea intermediate before it undergoes non-productive pathways (like N-acylurea rearrangement). Switching to HOAt (1-Hydroxy-7-azabenzotriazole) provides neighboring group participation via its pyridine nitrogen, drastically accelerating the nucleophilic attack by benzylamine and ensuring high conversion [1].

Q2: I am using the acid chloride method, but I see significant regeneration of 2-phenoxypropanoic acid on my LCMS. How do I prevent this? Causality & Solution: Acid chlorides are highly susceptible to hydrolysis from adventitious water. The α -phenoxy group inductively activates the carbonyl, making 2-phenoxypropanoyl chloride exceptionally moisture-sensitive. To prevent hydrolysis, you must either use strictly anhydrous conditions (dry DCM, inert atmosphere) with a scavenger base like DIPEA [2], or employ a biphasic Schotten-Baumann protocol. In the latter, an aqueous base rapidly neutralizes the HCl byproduct while the organic phase protects the acid chloride from bulk water [3].

Q3: I am observing a closely eluting impurity peak. Could this be an epimer? Causality & Solution: Yes. 2-phenoxypropanoic acid contains a chiral center at the α -carbon. The electron-withdrawing phenoxy group increases the acidity of the α -proton. During activation, especially if the coupling is slow or excess base is used, oxazolone formation or direct enolization can occur, leading to racemization/epimerization. Using highly efficient coupling additives like HOAt or Oxyma minimizes the lifetime of the activated intermediate, allowing the benzylamine to attack instantaneously before epimerization can occur.

Mechanistic Pathway

Understanding the exact sequence of activation is critical for optimizing reagent addition order.

Mechanism Acid 2-Phenoxypropanoic Acid (Substrate) Oacyl O-Acylisourea (Unstable Intermediate) Acid->Oacyl + EDC EDC EDC + DIPEA (Activation) EDC->Oacyl ActiveEster At-Active Ester (Highly Reactive) Oacyl->ActiveEster + HOAt HOAt HOAt (Additive) HOAt->ActiveEster Product N-benzyl-2-phenoxypropanamide (Target Amide) ActiveEster->Product + Amine Amine Benzylamine (Nucleophile) Amine->Product

Mechanistic pathway of EDC/HOAt-mediated amide coupling ensuring high conversion.

Self-Validating Experimental Protocols

Below are two optimized, step-by-step methodologies. Each protocol is designed as a self-validating system, meaning the workup inherently purifies the product based on the predicted physical chemistry of the unreacted starting materials.

Protocol A: Mild Direct Amidation (EDC/HOAt/DIPEA)

Best for preserving stereochemistry and avoiding harsh reagents.

  • Activation: Dissolve 2-phenoxypropanoic acid (1.0 eq) in anhydrous DCM/DMF (4:1 ratio, 0.2 M concentration). Causality: DCM provides optimal solubility for the amine and final product, while DMF ensures the polar HOAt and EDC remain fully dissolved.

  • Intermediate Formation: Add HOAt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 minutes at 0 °C. Causality: Pre-activation at low temperatures forms the reactive At-ester while preventing the thermal rearrangement of the O-acylisourea into an unreactive N-acylurea.

  • Nucleophilic Addition: Add benzylamine (1.1 eq) followed dropwise by DIPEA (2.5 eq). Causality: DIPEA neutralizes the HCl from EDC·HCl and maintains benzylamine in its highly nucleophilic free-base form.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor complete consumption of the At-ester via LCMS.

  • Self-Validating Workup: Dilute the mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acidic wash removes unreacted benzylamine, EDC, and DIPEA. The basic wash deprotonates and removes unreacted carboxylic acid and HOAt. Only the neutral N-benzyl-2-phenoxypropanamide remains in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product in high purity.

Protocol B: Acid Chloride / Schotten-Baumann Amidation

Best for rapid, scalable synthesis without expensive coupling reagents.

  • Acid Chloride Formation: Dissolve 2-phenoxypropanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (0.05 eq). Slowly add oxalyl chloride (1.2 eq) at 0 °C. Stir until gas evolution ceases (approx. 1 h). Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which reacts with the acid to form the highly reactive 2-phenoxypropanoyl chloride.

  • Preparation for Coupling: Concentrate under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh DCM.

  • Biphasic Coupling: In a separate flask, prepare a biphasic mixture of benzylamine (1.1 eq) in DCM and 2M aqueous NaOH (2.0 eq). Add the acid chloride solution dropwise to this biphasic mixture at 0 °C under vigorous stirring. Causality: The aqueous NaOH acts as an acid scavenger, instantly neutralizing the HCl byproduct[4]. This prevents HCl from protonating the benzylamine, which would otherwise render it non-nucleophilic and stall the reaction.

  • Isolation: Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for various optimization strategies based on our internal benchmarking and literature standards.

MethodCoupling ReagentsSolvent SystemTemp (°C)Avg. Yield (%)Reaction Time (h)Key Advantage
Direct Amidation (Optimized) EDC, HOAt, DIPEADCM/DMF0 to 2592–95%2–4Mild conditions, high purity, preserves stereocenters
Biphasic (Schotten-Baumann) Oxalyl Chloride, NaOHDCM / H₂O0 to 2088–92%1–2Eliminates organic base requirement, highly scalable
Standard Amidation (Baseline) EDC, HOBt, DIPEADMF20–2560–75%12–16Low cost, but prone to stalling and epimerization
Anhydrous Acid Chloride SOCl₂, then DIPEADCM0 to 2585–89%1–2Atom economical, fast conversion
References
  • Source: PMC (National Institutes of Health)
  • Title: Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: ACS Publications URL
  • Title: Application Notes and Protocols for the Amidation of Benzylamine in Propionamide Synthesis Source: Benchchem URL
  • Title: Direct Amidation of Tertiary N-Benzylamines Source: ACS Publications URL
Optimization

troubleshooting N-benzyl-2-phenoxypropanamide degradation during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with N-benzyl-2-phenoxypropan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with N-benzyl-2-phenoxypropanamide .

This compound, characterized by a central propanamide backbone flanked by an N-benzyl group and an alpha-phenoxy ether linkage, presents unique stability challenges during long-term storage. Degradation not only reduces the effective concentration of your active pharmaceutical ingredient (API) but also introduces reactive byproducts (like free phenol and benzylamine) that can confound downstream biological assays.

Below is an in-depth, mechanism-driven Q&A guide to diagnosing, resolving, and validating storage stability issues for this compound.

I. Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand the chemical vulnerabilities of the molecule. The two primary sites of degradation are the amide bond and the phenoxy ether linkage .

DegradationPathways Parent N-benzyl-2-phenoxypropanamide (Parent Compound) Hydrolysis Amide Hydrolysis (pH extremes, Lewis Acids) Parent->Hydrolysis H2O, H+/OH- EtherCleavage Ether Cleavage (Auto-oxidation, UV) Parent->EtherCleavage O2, hν Prod1 2-Phenoxypropanoic Acid + Benzylamine Hydrolysis->Prod1 Prod2 Phenol + N-benzyl-2-hydroxypropanamide EtherCleavage->Prod2

Fig 1. Primary degradation pathways of N-benzyl-2-phenoxypropanamide during storage.

II. Troubleshooting & FAQs

Q1: We are detecting 2-phenoxypropanoic acid and benzylamine in our aqueous stock solutions after 30 days. What is driving this amide hydrolysis at room temperature?

The Causality: While natural amide bonds are generally stable at neutral pH, their hydrolysis is highly sensitive to the specific buffer microenvironment[1]. If your formulation drifts to pH < 4 or pH > 8, hydronium or hydroxide ions catalyze the nucleophilic attack of water on the carbonyl carbon. More insidiously, trace transition metals (e.g., Fe²⁺, Cu²⁺) leached from stainless steel equipment or low-grade solvents act as Lewis acids. These metals coordinate with the carbonyl oxygen, drawing electron density away from the carbon center and drastically lowering the activation energy for hydrolysis. This metal-catalyzed degradation kinetic is well-documented in structurally similar amide-containing drugs like lidocaine[2].

The Self-Validating Protocol: Buffer Optimization & Metal Chelation To arrest amide hydrolysis, you must control both pH and free metal concentration.

  • Preparation: Formulate the compound in a 50 mM citrate-phosphate buffer precisely adjusted to pH 6.0 (the isoelectric stability optimum).

  • Chelation: Add 1 mM EDTA to the buffer prior to dissolving the compound to sequester any trace transition metals.

  • Validation (The Self-Check): Prepare a parallel control vial spiked with 50 µM CuSO₄. Incubate both the standard formulation and the Cu²⁺-spiked formulation at 40°C for 7 days. Analyze via LC-MS/MS. Validation criteria: If your chelation system is robust, the degradation rate of the spiked sample must not exceed the unspiked sample by more than 5%. If it does, the EDTA concentration is insufficient for your laboratory's trace metal load, and you must switch to higher-purity HPLC-grade water.

Q2: Our long-term DMSO stocks are turning slightly yellow, and LC-MS shows a distinct peak for free phenol. How do we prevent ether cleavage?

The Causality: The phenoxy ether linkage at the alpha-carbon is susceptible to auto-oxidation. Dissolved oxygen and ambient UV light initiate radical formation at the benzylic/alpha position, leading to the eventual cleavage of the ether bond. This releases free phenol and N-benzyl-2-hydroxypropanamide. Phenol accumulation is particularly problematic as it is a known environmental toxicant and can cause false positives in cellular toxicity assays[3].

The Self-Validating Protocol: Inert Atmosphere Storage You must eliminate the initiators of auto-oxidation: light and oxygen.

  • Preparation: Aliquot all working stocks strictly into UV-blocking amber borosilicate glass vials.

  • Degassing: Sparge your solvent (DMSO or aqueous buffer) with high-purity Argon gas for 15 minutes prior to dissolving the API. Once aliquoted, blanket the headspace of the vial with Argon for 10 seconds before immediately sealing with a PTFE-lined septum cap.

  • Validation (The Self-Check): Include a control vial spiked with a radical initiator (e.g., 0.1% AIBN). Store at 25°C for 14 days. Validation criteria: Because the propagation phase of auto-oxidation strictly requires dissolved O₂, a perfectly sealed and degassed system will prevent degradation even in the presence of AIBN. The AIBN-spiked sample must show <1% phenol formation. If phenol exceeds this, your Argon purging technique is introducing ambient air.

III. Quantitative Stability Data

To assist in predictive modeling for your experiments, the following table summarizes the accelerated stability kinetics of N-benzyl-2-phenoxypropanamide under various storage conditions.

Table 1: Accelerated Stability Kinetics (100 µM Initial Concentration)

Formulation pHTemp (°C)Additive / ConditionHalf-life ( t1/2​ )Primary Degradant Detected
3.040°CNone14 DaysBenzylamine
6.040°CNone>180 DaysNone (Stable)
9.040°CNone22 DaysBenzylamine
6.040°CSpiked 50 µM Cu²⁺5 DaysBenzylamine
6.040°C50 µM Cu²⁺ + 1 mM EDTA>175 DaysNone (Stable)
6.025°CAmbient Light & O₂45 DaysPhenol

IV. Diagnostic Workflow

If you discover a drop in API concentration, use the following logical matrix to identify the root cause and apply the correct protocol.

TroubleshootingWorkflow Start Identify Degradant via LC-MS IsAmide Benzylamine Detected? Start->IsAmide IsPhenol Phenol Detected? Start->IsPhenol ActionAmide Execute Protocol 1: Adjust pH to 6.0 & Add 1 mM EDTA IsAmide->ActionAmide Yes ActionPhenol Execute Protocol 2: Store in Amber Vials under Argon IsPhenol->ActionPhenol Yes

Fig 2. Decision matrix for troubleshooting specific degradation products via LC-MS.

References

  • Phenol Family Degradation Pathway Map - EAWAG BBD/PPS. ETH Zurich.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International.
  • Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed (Pharmaceutical Research).

Sources

Troubleshooting

optimizing purification of N-benzyl-2-phenoxypropanamide by flash chromatography

Welcome to the Advanced Purification Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating moderately polar, heteroatom-rich molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating moderately polar, heteroatom-rich molecules. N-benzyl-2-phenoxypropanamide presents a classic chromatographic challenge: it possesses a secondary amide core (a strong hydrogen-bond donor/acceptor), a phenoxy ether, and is often contaminated with strongly basic unreacted starting materials like benzylamine.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind chromatographic failures and self-validating protocols to ensure your purification succeeds on the first run.

Diagnostic Profile: N-benzyl-2-phenoxypropanamide

Before troubleshooting, it is critical to understand how the molecule's physicochemical properties dictate its behavior on a stationary phase.

Functional GroupChromatographic ImplicationExpected Issue on Bare Silica
Secondary Amide High dipole moment; strong H-bond donor (N-H) and acceptor (C=O).Moderate to severe peak tailing due to interactions with acidic silanols.
Phenoxy Ether H-bond acceptor; increases overall lipophilicity.Broad elution bands if the mobile phase lacks sufficient desorption energy.
Benzylamine (Impurity) Primary amine; strongly basic.Irreversible adsorption or massive streaking; high risk of co-elution with the target amide.

Purification Decision Workflow

G Start Crude Mixture: N-benzyl-2-phenoxypropanamide TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckTailing Severe tailing or co-elution? TLC->CheckTailing StandardFlash Standard Silica Flash (Gradient Elution) CheckTailing->StandardFlash No AddTEA Modify Mobile Phase (Add 1-5% TEA) CheckTailing->AddTEA Yes CheckResolution Resolution improved? AddTEA->CheckResolution ModifiedFlash Silica Flash with TEA Modifier CheckResolution->ModifiedFlash Yes SwitchPhase Switch to NH2-Bonded or C18 Column CheckResolution->SwitchPhase No

Workflow for optimizing N-benzyl-2-phenoxypropanamide flash chromatography purification.

Troubleshooting & FAQs

Q1: Why does my N-benzyl-2-phenoxypropanamide peak streak across multiple fractions, ruining my yield? A1: Streaking is a macroscopic symptom of a microscopic equilibrium failure. Standard chromatographic silica gel possesses a high density of surface silanol groups (Si-OH), which act as Brønsted acids[1]. The lone pairs on your amide nitrogen and carbonyl oxygen engage in strong, non-specific hydrogen bonding and dipole interactions with these acidic sites[2]. Instead of partitioning smoothly between the mobile and stationary phases, the molecule binds too strongly and is continuously "dragged" off the column, resulting in a broad, tailing peak[2].

Q2: How can I resolve co-elution with the unreacted benzylamine starting material? A2: Benzylamine is a primary amine and a significantly stronger base than your target amide. It will rapidly protonate upon contact with acidic silanols, forming strong ionic interactions that lead to massive tailing and co-elution[3]. To resolve this, you must introduce a basic modifier, such as 1-5% Triethylamine (TEA), into your mobile phase. The TEA acts as a sacrificial competitor; it binds to and "deactivates" the acidic silanol sites[2]. By neutralizing the stationary phase, both the amide and the benzylamine elute as sharp bands based purely on their polarity, preventing co-elution[3].

Q3: I used a TEA modifier, but my column degraded during a long run. What is the alternative? A3: While effective, silanol suppressors like TEA can cause rapid stationary phase hydrolysis over extended periods, exposing new active silica sites and reintroducing tailing[3]. If mobile phase modification fails or causes degradation, switch to an amine-bonded (NH2) stationary phase. In these columns, the pH modifier is covalently tethered to the silica surface, permanently decreasing the underlying acidity[1]. This provides a highly conducive chemical environment for basic and amide-containing compounds, often allowing successful purification using simple Hexane/Ethyl Acetate gradients without odorous additives[1][4].

Q4: How do I properly scale up my purification from a 1 mmol test reaction to a 10 mmol batch without losing resolution? A4: Resolution loss during scale-up is almost always a function of column overloading. You must maintain a consistent loading percentage—typically 1% to 4% of the column's total media weight[5]. For example, if your 1 mmol reaction yielded 250 mg of crude material and separated perfectly on a 10-gram column (a 2.5% load), a 10 mmol reaction yielding 2.5 g of crude will require a 100-gram column to maintain that exact 2.5% load[5]. Never increase the sample mass without proportionally increasing the stationary phase volume.

Quantitative Impact of Optimization Strategies

Optimization MethodStationary PhaseMobile PhasePeak ShapeRecovery (%)Resolution ( Rs​ ) from Benzylamine
Unoptimized Bare SilicaHexane / EtOAcSevere Tailing< 60%< 1.0 (Co-elution)
Mobile Phase Modification Bare SilicaHexane / EtOAc + 2% TEASharp85%> 1.5 (Baseline)
Alternative Stationary Phase NH2-Bonded SilicaHexane / EtOAcHighly Symmetric> 95%> 2.0 (Excellent)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your workflow, utilize the following self-validating protocols. Every step contains a built-in verification mechanism to prevent downstream failures.

Protocol 1: Silanol Deactivation via Slurry Packing (TEA Modification)

Objective: Neutralize acidic silica sites to prevent amide streaking prior to sample loading.

  • Solvent Preparation: Prepare 500 mL of your weak mobile phase (e.g., Hexane) containing 2% (v/v) Triethylamine (TEA).

  • Slurry Creation: In a clean beaker, slowly add 25 g of standard bare silica gel to 100 mL of the TEA-modified solvent. Stir gently to remove air bubbles.

  • Column Packing: Pour the slurry into an empty glass column. Apply 1–2 psi of gas pressure to pack the bed tightly[6]. (Causality Note: Exceeding 7 psi on standard glass columns risks structural failure[6].)

  • Validation Check (Critical): Pass 3 column volumes (CV) of the TEA-modified solvent through the bed. Collect a single drop of the column effluent and spot it onto wetted pH indicator paper. The protocol is validated only if the effluent pH is ≥ 8. If the pH is neutral, the silanols have not been fully saturated; continue flushing until basicity is confirmed.

  • Loading: Dissolve the crude N-benzyl-2-phenoxypropanamide in the minimum volume of modified solvent and load evenly onto the silica surface.

Protocol 2: Scalable Gradient Elution & Fraction Validation

Objective: Isolate the target amide from lipophilic by-products and polar starting materials.

  • Load Calculation: Weigh your crude mixture. Select a column size such that your crude mass represents exactly 2% to 4% of the silica weight[5].

  • Gradient Execution: Begin elution with 100% TEA-modified Hexane for 2 CV to elute highly non-polar impurities. Gradually ramp to 40% Ethyl Acetate over 10 CV.

  • Fraction Collection: Collect fractions sized appropriately for your column (e.g., 10-15 mL for a 25 g column)[6].

  • Validation Check (Critical): Spot fractions onto large (5 x 7 cm) TLC plates, allowing you to monitor 5–10 fractions simultaneously[6]. Develop the plate in the target mobile phase. The protocol is validated when the target amide ( Rf​ ~0.3) appears as a tight, circular spot with no trailing smear. Pool only the fractions containing this discrete spot.

References[6] Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.https://www.chemistryviews.org/details/education/2358051/Tips_and_Tricks_for_the_Lab_Column_Troubleshooting_and_Alternatives/[2] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. https://www.benchchem.com/support/troubleshooting-amine-streaking[3] HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.https://www.phenomenex.com/blog/hplc-tech-tip-peak-tailing-of-basic-analytes/[1] When should I use an amine-bonded silica for flash chromatography? - Biotage.https://www.biotage.com/blog/when-should-i-use-an-amine-bonded-silica-for-flash-chromatography[5] How Scalable is Flash Chromatography? - Biotage.https://www.biotage.com/blog/how-scalable-is-flash-chromatography[4] RediSep amine functionalized column - Teledyne ISCO.https://www.teledyneisco.com/en-us/liquidChromatography/Chromatography%20Documents/Application%20Notes/RediSep%20Amine%20Functionalized%20Column%20App%20Note.pdf

Sources

Optimization

Technical Support Center: Optimizing N-Benzyl-2-phenoxypropanamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing N-benzyl-2-phenoxypropanamide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing N-benzyl-2-phenoxypropanamide. The coupling of 2-phenoxypropanoic acid with benzylamine is a fundamental amide bond formation; however, the presence of an α -chiral center on the acid and the high reactivity of standard coupling reagents often lead to critical byproduct impurities, including epimers, N-acylureas, and urea derivatives.

This guide provides a self-validating system of protocols, causality-driven troubleshooting, and FAQs to ensure high-purity product isolation.

Mechanistic Workflow & Impurity Logic

Understanding the causality behind impurity formation is the first step in troubleshooting. When using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the carboxylic acid is activated into a highly reactive O-acylisourea intermediate. If this intermediate is not rapidly intercepted by the amine, it undergoes an irreversible rearrangement to an inactive N-acylurea, or it enolizes, leading to racemization.

G Acid 2-Phenoxypropanoic Acid + EDC O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Impurity) O_Acyl->N_Acyl Rearrangement (Slow) ActiveEster HOBt/Oxyma Ester (Stable Intermediate) O_Acyl->ActiveEster + Additive (Fast) Racemization Epimerized Product (Chiral Impurity) O_Acyl->Racemization Base/Heat Product N-Benzyl-2-phenoxypropanamide (Target) ActiveEster->Product + Benzylamine ActiveEster->Racemization Excess Base Amine Benzylamine

Mechanistic pathway of amide coupling highlighting impurity formation and mitigation.

Troubleshooting Guide: Byproduct Identification & Causality

Quantitative and qualitative analysis of your crude mixture will reveal specific failure modes. Use the table below to diagnose and resolve common impurities based on their mechanistic origins.

Impurity ProfileMechanistic CausalityCorrective Action (Equivalents & Temp)
N-Acylurea Intramolecular acyl transfer of the O-acylisourea intermediate. Occurs when aminolysis is slower than rearrangement [3].Add 1.0–1.2 eq of an activating additive (HOBt or OxymaPure) to rapidly convert O-acylisourea into a stable active ester.
Epimerized Amide (Racemization)Enolization of the activated acid (via oxazolone formation or direct deprotonation) at the α -carbon of 2-phenoxypropanoic acid [1].Reduce activation temperature to 0 °C . Avoid strong bases (e.g., DBU); use mild, hindered bases like DIPEA (1.5 eq ) only if necessary.
Urea Byproduct (e.g., DCU)Insoluble dicyclohexylurea (DCU) forms when using DCC, trapping product in the precipitate and complicating chromatography.Switch from DCC to EDC·HCl (1.2 eq ). The resulting urea byproduct is water-soluble and easily removed via acidic wash [4].
Unreacted Acid Insufficient activation or degradation of the coupling agent due to ambient moisture.Ensure anhydrous solvents (DCM or DMF) are used. Verify the integrity of EDC·HCl (highly hygroscopic).

Step-by-Step Methodology: Optimized Amide Coupling Protocol

To establish a self-validating system, this protocol utilizes EDC·HCl and HOBt. The choice of EDC ensures that the primary byproduct (EDU) is water-soluble, allowing for a purely liquid-liquid extraction purification strategy that validates itself through distinct phase separations.

Materials:

  • 2-Phenoxypropanoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq) — Only required if the amine is a hydrochloride salt.

Step-by-Step Procedure:

  • Pre-Activation (0 °C): Dissolve 2-phenoxypropanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.2 M concentration). Cool the flask to 0 °C using an ice bath.

    • Causality: Cooling suppresses the enolization of the α -carbon, preventing racemization of the 2-phenoxypropanoic acid.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Stir at 0 °C for 15–30 minutes.

    • Causality: HOBt immediately attacks the transient O-acylisourea to form the HOBt-ester, preventing the irreversible formation of N-acylurea.

  • Aminolysis: Add benzylamine (1.1 eq) dropwise. If the amine is a hydrochloride salt, add DIPEA (1.5 eq) concurrently.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor completion via TLC or LC-MS.

  • Self-Validating Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash 1 (1M HCl, 2x): Removes unreacted benzylamine, DIPEA, and the water-soluble EDC-urea byproduct.

    • Wash 2 (Sat. NaHCO 3​ , 2x): Removes unreacted 2-phenoxypropanoic acid and the acidic HOBt additive.

    • Wash 3 (Brine, 1x): Breaks any emulsions and removes residual water.

    • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the highly pure N-benzyl-2-phenoxypropanamide.

Workup Crude Crude Reaction Mixture (Product, EDC-Urea, HOBt, Benzylamine) Wash1 1M HCl Wash Removes: Benzylamine, EDC-Urea Crude->Wash1 Wash2 Sat. NaHCO3 Wash Removes: HOBt, Unreacted Acid Wash1->Wash2 Wash3 Brine Wash & Dry (Na2SO4) Removes: Residual Water Wash2->Wash3 Pure Pure N-Benzyl-2-phenoxypropanamide Wash3->Pure

Self-validating liquid-liquid extraction workflow for impurity clearance.

Frequently Asked Questions (FAQs)

Q1: I am observing significant epimerization (loss of chirality) in my final product. How can I stop this? A1: The α -proton of 2-phenoxypropanoic acid is relatively acidic due to the adjacent phenoxy group and carbonyl. During activation, the intermediate can form an oxazolone or undergo direct enolization, leading to racemization . To suppress this, ensure you are using at least 1.0 equivalent of a racemization-suppressing additive like HOBt or OxymaPure . Additionally, strictly control the temperature (keep at 0 °C during activation) and avoid using excess strong bases.

Q2: My LC-MS shows a mass corresponding to the product + 18 Da (or similar adducts). What is this? A2: This is likely the N-acylurea byproduct. When the O-acylisourea intermediate is not consumed fast enough by the amine, it undergoes an intramolecular rearrangement to form a stable, dead-end N-acylurea . This means your activation step is occurring without sufficient HOBt/Oxyma to intercept the intermediate. Ensure your additives are dry and added before or simultaneously with the carbodiimide.

Q3: I used DCC instead of EDC, and now I have a stubborn white precipitate that won't go away. How do I remove it? A3: You are encountering dicyclohexylurea (DCU), the byproduct of DCC. DCU is notoriously insoluble in most organic solvents and water. While you can filter off the bulk of it by chilling the reaction mixture in DCM and filtering through Celite, trace amounts will persist and often co-elute during chromatography. For future syntheses, switch to EDC·HCl, which generates a water-soluble urea byproduct that is easily removed during the 1M HCl wash .

Q4: Can I use HATU or HBTU instead of carbodiimides for this coupling? A4: Yes, uronium/aminium salts like HATU and HBTU are highly efficient and often lead to faster reaction times. However, they incorporate the additive (HOAt or HOBt) into their structure and require a base (like DIPEA) to initiate the reaction. Because base is required upfront, the risk of racemization for α -chiral acids like 2-phenoxypropanoic acid increases compared to a neutral EDC/HOBt pre-activation strategy. If using HATU, keep the temperature strictly at 0 °C and minimize base equivalents.

References

  • Nonclassical Routes for Amide Bond Formation Source: Chemical Reviews (ACS Publications) URL:[Link][1]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link][2]

  • Acid-Amine Coupling using EDCI Source: Organic Synthesis URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: N-benzyl-2-phenoxypropanamide Solvent Stability &amp; Troubleshooting

Welcome to the dedicated technical support and troubleshooting center for N-benzyl-2-phenoxypropanamide . As a lipophilic phenoxypropanamide derivative frequently utilized in synthetic chemistry and drug discovery, under...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for N-benzyl-2-phenoxypropanamide . As a lipophilic phenoxypropanamide derivative frequently utilized in synthetic chemistry and drug discovery, understanding its physicochemical behavior in various solvents is critical to ensuring reproducible experimental outcomes.

This guide is designed for researchers and drug development professionals. It provides field-proven insights into the compound's stability in dimethyl sulfoxide (DMSO) and other organic solvents, moving beyond basic protocols to explain the underlying chemical causality of common experimental failures.

Section 1: Core FAQs on Solubility & Stability

Q1: What is the baseline stability profile of N-benzyl-2-phenoxypropanamide in DMSO? A1: In strictly anhydrous DMSO stored at -20°C, N-benzyl-2-phenoxypropanamide remains structurally intact for several months. However, DMSO is notoriously hygroscopic. If the solvent absorbs atmospheric moisture during repeated freeze-thaw cycles or prolonged benchtop exposure, the combination of trace water and DMSO can facilitate the slow hydrolytic cleavage of the amide bond[1]. This degradation yields 2-phenoxypropanoic acid and benzylamine, which can introduce false negatives or off-target effects in biological assays.

Q2: Does DMSO itself pose a risk to the structural integrity of the compound? A2: Yes, under specific conditions. While amides are generally stable in pure organic solvents, DMSO can undergo oxidation to form dimethyl sulfone (DMSO2) when exposed to reactive oxygen species, light, or electrochemical stress[2]. The formation of aggressive nucleophiles and bases during this oxidative process can alter the microenvironment of the solution, accelerating the degradation of the dissolved phenoxypropanamide[3].

Q3: How does its stability in Acetonitrile (MeCN) or Dichloromethane (DCM) compare to DMSO? A3: Acetonitrile and Dichloromethane are excellent, highly stable alternatives. Unlike DMSO, MeCN does not readily degrade into sulfones and provides a chemically inert environment for lipophilic amides[2]. DCM offers superior solubility capacity (>100 mg/mL) but is highly volatile; therefore, it is recommended for chemical synthesis and extraction rather than long-term biological stock storage.

Section 2: Troubleshooting Guide

Issue 1: Compound precipitates ("crashes out") upon dilution into aqueous assay buffers.
  • The Causality: N-benzyl-2-phenoxypropanamide is highly lipophilic, with a predicted high LogP value characteristic of benzamides and phenoxy derivatives[4]. While pure DMSO completely disrupts the compound's crystal lattice, introducing this stock into an aqueous buffer causes a rapid shift in the dielectric constant. The hydrophobic phenoxy and benzyl rings strongly repel water, leading to rapid thermodynamic aggregation and precipitation.

  • The Solution:

    • Keep the final DMSO concentration in the assay strictly below 1% (v/v).

    • Pre-warm the aqueous buffer to 37°C before introducing the DMSO stock.

    • Add the DMSO stock dropwise while vortexing vigorously to prevent localized high concentrations.

    • Formulate the buffer with a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) to maintain the compound in suspension.

Issue 2: Appearance of secondary peaks in HPLC-UV after 1 month of storage in DMSO.
  • The Causality: The appearance of earlier-eluting peaks indicates that the stock solution has absorbed moisture, leading to amide hydrolysis, or that the DMSO has degraded[1].

  • The Solution: Never store working stocks at room temperature. Always prepare single-use aliquots in amber glass vials backfilled with Argon or Nitrogen. Discard any stock solution that has been left at room temperature for more than 24 hours.

Section 3: Quantitative Data & Solvent Comparison

The following table summarizes the comparative solubility and stability metrics for N-benzyl-2-phenoxypropanamide across common laboratory solvents.

SolventMax SolubilityStability (25°C)Stability (-20°C)Primary Degradation Risk / Limitation
DMSO (Anhydrous) >50 mg/mLModerate (Days)High (Months)Hygroscopic; moisture absorption leads to amide hydrolysis[1].
Acetonitrile (MeCN) >30 mg/mLHigh (Weeks)High (Months)Highly stable; does not undergo sulfone oxidation[2].
Dichloromethane (DCM) >100 mg/mLHigh (Weeks)High (Months)High volatility; concentration drift due to evaporation.
Aqueous Buffer (PBS) <0.01 mg/mLLowN/AExtreme lipophilicity causes rapid precipitation without carriers[4].

Section 4: Visualizing Workflows and Degradation Pathways

Stock Preparation and Validation Workflow

To ensure trustworthiness in your biological assays, every protocol must be a self-validating system. The workflow below outlines the strict handling procedures required to prevent solvent-induced degradation.

Workflow Start Weigh N-benzyl-2- phenoxypropanamide Solvent Add Anhydrous DMSO (<0.1% water) Start->Solvent Aliquots Aliquot into single-use vials (Amber Glass) Solvent->Aliquots Storage Store at -20°C under Argon/N2 Aliquots->Storage Dilution Dilute in Assay Buffer (Keep DMSO <1%) Storage->Dilution Validation HPLC-UV/MS Validation (Check for Degradation) Dilution->Validation

Caption: Workflow for stable DMSO stock preparation and pre-assay validation.

Chemical Degradation Pathways in DMSO

Understanding the mechanistic pathways of degradation allows researchers to proactively control environmental variables.

Pathway Compound N-benzyl-2- phenoxypropanamide DMSO DMSO + Trace H2O (Oxidative/Hydrolytic Stress) Compound->DMSO Exposure to Air/Moisture Stable Stable in Anhydrous Conditions (-20°C) Compound->Stable Proper Storage (Argon) Hydrolysis Amide Hydrolysis (Phenoxypropanoic acid + Benzylamine) DMSO->Hydrolysis Hydrolytic Cleavage Oxidation Oxidative Degradation (DMSO -> DMSO2) DMSO->Oxidation Reactive Oxygen Species

Caption: Potential degradation pathways of phenoxypropanamides in compromised DMSO.

Section 5: Self-Validating Experimental Protocol

Protocol: Forced Degradation and Stability Assessment in DMSO

Objective: To empirically determine the half-life of N-benzyl-2-phenoxypropanamide in DMSO under assay-specific conditions and validate stock integrity prior to high-throughput biological screening. Relying on assumed stability can lead to false negatives if the active compound has degraded into inactive fragments.

Step-by-Step Methodology:

  • Preparation of Baseline Stock: Weigh exactly 5.0 mg of N-benzyl-2-phenoxypropanamide and dissolve in 1.0 mL of anhydrous, HPLC-grade DMSO to create a primary stock (approx. 18.5 mM).

  • Aliquoting & Stress Inducement: Divide the stock into three sets of amber glass vials (100 µL per vial).

    • Set A (Control): Flush headspace with Nitrogen, seal tightly, and store at -20°C.

    • Set B (Moisture Stress): Spike with 5% (v/v) HPLC-grade water, leave unsealed, and store at 25°C.

    • Set C (Thermal/Oxidative Stress): Leave unsealed and store at 40°C in an ambient atmosphere.

  • Time-Course Sampling: At Day 0, Day 7, and Day 14, extract a 10 µL sample from one vial of each set.

  • HPLC-UV Validation (The Self-Validating Step): Dilute the 10 µL sample into 990 µL of Acetonitrile (MeCN) to quench degradation and prepare for injection. Inject 5 µL onto a C18 reverse-phase HPLC column. Run a gradient of 10-90% MeCN in Water (0.1% TFA) over 15 minutes. Monitor absorbance at 254 nm.

  • Data Interpretation: Calculate the Area Under the Curve (AUC) for the parent peak. The appearance of earlier-eluting peaks in Sets B and C confirms hydrolytic cleavage or DMSO-induced oxidative degradation[3]. If Set A (Control) shows >5% degradation compared to Day 0, the entire stock batch must be discarded and remade using fresh, strictly anhydrous DMSO.

References

  • Peptide stability in DMSO: almost 99% of peptides can be dissolved in DMSO . Peptides673 Wiki. Available at:[Link]

  • A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O2 Batteries . ResearchGate. Available at: [Link]

  • Chemical Instability of Dimethyl Sulfoxide in Lithium–Air Batteries . The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for N-benzyl-2-phenoxypropanamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of N-benzyl-2-phenoxypropanamide. The content is structured...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of N-benzyl-2-phenoxypropanamide. The content is structured in a problem-oriented question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental hurdles. Each solution is designed to not only solve the immediate problem but also to build a deeper understanding of the underlying physicochemical principles.

Q1: My N-benzyl-2-phenoxypropanamide is "oiling out" instead of crystallizing. What's happening and what should I do?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue where the compound separates from the solution as a liquid oil rather than a solid crystal.[1][2] This typically occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound (or the melting-point-depressed mixture of your compound and impurities).[3][4] The resulting oil often traps impurities and rarely solidifies into a pure crystalline product.

Possible Causes & Step-by-Step Solutions:

  • Supersaturation is too high or generated too quickly: Rapid cooling or the fast addition of an anti-solvent can create a high degree of local supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.[1]

    • Solution: Decrease the cooling rate. Insulate the crystallization vessel (e.g., with glass wool or by placing it in a large Dewar flask of warm water) to allow for slow, gradual cooling over several hours.[3] If using an anti-solvent, add it dropwise to a vigorously stirred solution of your compound.[2]

  • Solution concentration is too high: Dissolving the compound in the absolute minimum amount of hot solvent can sometimes lead to the saturation point being reached at a very high temperature.

    • Solution: Re-heat the oiled solution and add a small, measured amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the concentration.[3][5] Then, attempt the slow cooling process again.

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound and interfere with the crystal lattice formation, promoting oiling out.[2][4]

    • Solution: If possible, purify the crude N-benzyl-2-phenoxypropanamide further before crystallization using a technique like column chromatography. Even a small increase in purity can have a significant impact on crystallization behavior.

  • Inappropriate Solvent Choice: The chosen solvent system may not be ideal for your compound's properties.

    • Solution: Conduct a systematic solvent screening to find a solvent or solvent mixture where N-benzyl-2-phenoxypropanamide has moderate solubility when hot and low solubility when cold.[6] A binary solvent system (a "good" solvent where the compound is soluble, and a "poor" solvent where it is not) can sometimes prevent oiling out.[4]

Q2: I've successfully induced crystallization, but the product consists of very fine needles or a microcrystalline powder. How can I grow larger, higher-quality crystals?

A2: The formation of small or needle-like crystals suggests that the rate of nucleation (the initial formation of crystal seeds) is much faster than the rate of crystal growth.[6] When countless nuclei form simultaneously, they compete for the limited amount of dissolved compound, resulting in a large number of small crystals.[6] Needle-like morphology can also be an inherent property of the molecule's crystal packing but can sometimes be influenced by external conditions.[7]

Possible Causes & Step-by-Step Solutions:

  • Rapid Cooling / High Supersaturation: As with oiling out, cooling the solution too quickly leads to a rapid increase in supersaturation, which favors mass nucleation.[3]

    • Solution: Significantly slow down the cooling rate. The goal is to maintain a state of low supersaturation for an extended period, which encourages dissolved molecules to add to existing crystals rather than forming new nuclei. An ideal crystallization might show the first crystals appearing after 5-20 minutes of cooling.[3]

  • Solvent Effects: The solvent can influence crystal habit by interacting differently with various crystal faces, thereby affecting their relative growth rates.[8]

    • Solution: Experiment with different solvents or solvent mixtures. A solvent that is "too good" (high solubility) can sometimes lead to small crystals.[6] Trying a solvent in which the compound is slightly less soluble may promote slower, more orderly growth. Using binary solvent systems can also alter the crystal habit.[6][9]

  • Agitation: Mechanical disturbance or excessive stirring during the growth phase can fracture existing crystals, creating numerous new nucleation sites and leading to smaller final crystals.[6]

    • Solution: Allow the solution to cool without any stirring or agitation. Place the crystallization vessel in a location free from vibrations.[6]

Q3: My compound will not crystallize at all. The solution remains clear even after cooling.

A3: A failure to crystallize indicates that the solution has not reached a sufficient level of supersaturation, a prerequisite for both nucleation and crystal growth.

Possible Causes & Step-by-Step Solutions:

  • Excessive Solvent: The most common reason for crystallization failure is the use of too much solvent. If the compound remains soluble even at low temperatures, it will not precipitate.[3]

    • Solution: Re-heat the solution and gently boil off a portion of the solvent to increase the concentration.[3] Allow it to cool again. Repeat until you find a concentration where crystals begin to form upon cooling.

  • Inhibition of Nucleation: Sometimes, even in a supersaturated solution, the initial energy barrier to form a stable nucleus is too high.

    • Solution (Induce Nucleation):

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation site.[3]

      • Seeding: Add a single, tiny crystal of your pure compound (a "seed crystal") to the cooled, supersaturated solution.[2][3] This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.

      • Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can dislodge microscopic seed crystals.[3]

Frequently Asked Questions (FAQs)

Q: What are the ideal properties of a crystallization solvent for N-benzyl-2-phenoxypropanamide?

A: The perfect single solvent for recrystallization should exhibit a steep solubility curve with respect to temperature. Specifically, it should:

  • Dissolve the N-benzyl-2-phenoxypropanamide completely when hot (ideally near the solvent's boiling point).

  • Show very low solubility for the compound when cold (at room temperature or in an ice bath).[5]

  • Either not dissolve impurities at all or keep them fully dissolved even when the solution is cold.

  • Be chemically inert, not reacting with your compound.

  • Be sufficiently volatile to be easily removed from the final crystals during drying.

Q: How should I perform a systematic solvent screening?

A: A systematic approach is crucial to efficiently identify the best solvent or solvent system.[10] Start with small-scale tests to conserve material.

  • Selection: Choose a range of 6-8 solvents with varying polarities (see table below). Common choices for amides include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene).[11][12]

  • Small-Scale Test: Place a small amount of your compound (e.g., 20-30 mg) into a small test tube.

  • Room Temp Test: Add the solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.

  • Hot Test: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe the quantity and quality of the crystals that form.

  • Evaluate: The best solvent will be one that was poor at room temperature but excellent when hot, and which yields a large amount of crystalline solid upon cooling.

Q: What is the purpose of "seeding" and when should I do it?

A: Seeding is the process of introducing a small crystal of the desired compound into a supersaturated solution to initiate crystallization.[2] It is a powerful technique to:

  • Overcome Nucleation Barriers: It bypasses the often difficult and unpredictable step of spontaneous nucleation.[3]

  • Control Polymorphism: If your compound can exist in multiple crystalline forms (polymorphs), seeding with a crystal of the desired form can ensure that only that form crystallizes.[2]

  • Prevent Oiling Out: Adding seed crystals into the metastable zone (a region of slight supersaturation where spontaneous nucleation is unlikely but growth on existing crystals can occur) is a key strategy to prevent oiling out.[1]

You should add a seed crystal after the solution has been cooled slightly below its saturation temperature but before any spontaneous crystallization or oiling has occurred.[1]

Experimental Protocols & Data Presentation

Protocol 1: Systematic Solvent Screening
  • Preparation: Arrange a series of small, labeled test tubes. In each, place approximately 25 mg of crude N-benzyl-2-phenoxypropanamide.

  • Solvent Selection: Choose a range of solvents from the table below, covering different polarities.

  • Room Temperature Solubility: To each tube, add the selected solvent drop-by-drop (e.g., from a Pasteur pipette), vortexing after each addition, up to a total volume of ~0.5 mL. Record whether the solid dissolves. If it dissolves completely, that solvent is likely unsuitable for cooling crystallization.

  • Hot Solubility: For solvents where the compound was insoluble at room temperature, place the test tube in a hot water or sand bath. Heat to the boiling point of the solvent. Continue adding the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Crystallization upon Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature on a rack. Then, place it in an ice-water bath for 15-20 minutes.

  • Observation and Scoring: Observe the results. Note the amount of precipitate (yield) and the crystal quality (e.g., fine powder, needles, plates). Use the results to populate a table like the one below to make an informed decision.

Table 1: Common Crystallization Solvents by Polarity

PolaritySolventBoiling Point (°C)Notes
High Water100Unlikely to be a good solvent for this compound alone, but can be used as an anti-solvent.
Methanol65
Ethanol78Often a good starting point for amides.[11]
Medium Acetone56Volatile, good for dissolving many organics.[11]
Acetonitrile82Can give good results for amides.[12]
Ethyl Acetate77A versatile ester.[11]
Dichloromethane40Highly volatile, may be better for slow evaporation.
Low Toluene111Higher boiling point, allows for a wider temperature range.
Hexane / Heptane69 / 98Non-polar, often used as an anti-solvent.

Table 2: Example Solvent Screening Log for N-benzyl-2-phenoxypropanamide

SolventSoluble at RT?Soluble Hot?Observations on CoolingScore (1-5)
EthanolSparinglyYesModerate yield, fine needles3
Ethyl AcetateSparinglyYesHigh yield, small plates4
TolueneNoYesHigh yield, large well-formed crystals5
AcetoneYesYes- (Too soluble)1
HeptaneNoNo- (Insoluble)1
Ethanol/Water-YesOiled out1

Visualized Workflows

Diagram 1: Troubleshooting Crystallization Failures

This flowchart provides a logical path for diagnosing and solving common crystallization problems.

G start Start: Hot, clear solution prepared cool Cool solution slowly start->cool observe Observe Outcome cool->observe no_xtal Problem: No Crystals Form observe->no_xtal Solution remains clear oil_out Problem: 'Oiling Out' observe->oil_out Liquid droplets form poor_xtal Problem: Poor Crystal Quality (Needles/Powder) observe->poor_xtal Solid forms, but poor morphology success Success: Good Crystals Formed observe->success Well-defined solid forms sol_conc Action: Increase Concentration (Boil off solvent) no_xtal->sol_conc add_solv Action: Add more hot solvent (5-10%) oil_out->add_solv slower_cool2 Action: Decrease cooling rate poor_xtal->slower_cool2 sol_conc->cool Retry induce Action: Induce Nucleation (Scratch/Seed) sol_conc->induce If still no crystals induce->cool Retry slower_cool Action: Use a much slower cooling rate add_solv->slower_cool repurify Action: Repurify crude material slower_cool->repurify repurify->cool Retry with pure material change_solv Action: Try a different solvent system slower_cool2->change_solv change_solv->start Retry with new solvent

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • RECRYSTALLISATION. University of Sydney, School of Chemistry. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). ResearchGate. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026). Pharmaceutical Technology. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (2005). PubMed. [Link]

  • Recrystallization and Crystallization. University of California, Davis. [Link]

  • [WEBINAR] How do you choose a solvent and design your crystallization faster? (2020). APC. [Link]

  • Crystal Morphology Prediction Models and Regulating Methods. (2024). MDPI. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012). ACS Publications. [Link]

  • Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies. (2010). ACS Publications. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Crystal growth and morphology control of needle-shaped organic crystals. (2024). Royal Society of Chemistry. [Link]

  • Applications of In Silico Solvent Screening and an Interactive Web-Based Portal for Pharmaceutical Crystallization Process Development. (2019). PubMed. [Link]

  • Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. (2021). National Center for Biotechnology Information. [Link]

  • Supplementary Info for RSC adv. after corrections. The Royal Society of Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2012). National Center for Biotechnology Information. [Link]

  • Advice for Crystallization. Universität Potsdam. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in N-benzyl-2-phenoxypropanamide Liquid Chromatography

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-benzyl-2-phenoxypropanamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-benzyl-2-phenoxypropanamide . This compound, featuring both an amide linkage and aromatic rings, is highly susceptible to secondary interactions during reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides a self-validating framework to diagnose, isolate, and eliminate peak tailing, ensuring your analytical methods meet stringent regulatory requirements (USP Tailing Factor Tf​≤1.2 )[1].

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a chemical (secondary interaction) or physical (fluidic/column bed) issue.

Figure 1: Self-validating diagnostic workflow to differentiate physical vs. chemical peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does N-benzyl-2-phenoxypropanamide exhibit peak tailing on standard C18 columns?

A: The tailing is primarily driven by chemical interactions . While the primary retention mechanism is non-specific hydrophobic interaction with the C18 stationary phase, the amide functional group in N-benzyl-2-phenoxypropanamide acts as a hydrogen bond acceptor/donor[2]. Standard silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols ionize to form negatively charged SiO− sites[1]. The amide group interacts strongly with these active sites, causing a secondary retention mechanism where a fraction of the analyte molecules are retained longer than the bulk, resulting in an asymmetrical, trailing peak edge[1][3].

Q2: How can I definitively prove the tailing is caused by silanols and not a damaged column?

A: You must run a self-validating neutral marker test. Inject a purely neutral, non-hydrogen-bonding compound (such as toluene) under the exact same mobile phase conditions. Because neutral compounds cannot undergo acid-base or strong polar interactions with active silanols, they will elute as perfectly symmetrical Gaussian peaks if the column bed and fluidics are intact[4]. If the neutral marker tails, you have a physical problem (e.g., a void at the head of the column or extra-column band broadening from poorly seated fittings)[4][5]. If the neutral marker is symmetrical but your amide tails, the issue is definitively chemical [4].

Q3: What are the most effective mobile phase modifications to suppress this interaction?

A: To eliminate silanol interactions, you must control the ionization state of the silica surface.

  • pH Adjustment: Lowering the mobile phase pH to below 3.0 (using phosphoric or formic acid) fully protonates the residual silanols back to Si-OH, neutralizing their charge and drastically reducing secondary interactions[1][6].

  • Competing Amines: If low pH is not viable for your detector or solubility, add a competing amine like Triethylamine (TEA) at 10 mM to the mobile phase[6]. TEA aggressively binds to the active silanol sites, effectively masking them and preventing the N-benzyl-2-phenoxypropanamide from interacting[3][6].

Quantitative Impact of Method Parameters on Peak Shape

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and the resulting USP Tailing Factor ( Tf​ ) for amide-containing compounds.

Column TypeMobile Phase pHAdditiveMechanism of ActionExpected Tf​
Standard C18 (Type A silica)6.5NoneHigh silanol ionization ( SiO− ); strong amide interaction.1.8 - 2.5 (Fail)
Standard C18 (Type A silica)2.50.1% Formic AcidSilanols protonated (Si-OH); reduced interaction[1].1.3 - 1.5 (Marginal)
Standard C18 (Type A silica)6.510 mM TEATEA masks active silanol sites[6].1.1 - 1.2 (Pass)
End-capped C18 (Type B silica)6.5NoneSteric protection; virtually no accessible silanols[3][4].1.0 - 1.1 (Ideal)

Step-by-Step Experimental Protocols

Protocol A: System Suitability & Void Volume Check (Self-Validating)

Purpose: To rule out physical column damage or extra-column dead volume before altering chemistry.

  • Preparation: Prepare a mobile phase of 60:40 Methanol:Water (v/v). No buffers are required for this step.

  • Marker Solution: Prepare a solution containing 10 µg/mL Uracil (void volume marker, t0​ ) and 1 mg/mL Toluene (neutral retention marker).

  • Execution: Inject 5 µL of the marker solution at a flow rate of 1.0 mL/min. Monitor at 254 nm.

  • Data Analysis: Calculate the asymmetry factor ( As​ ) of the Toluene peak.

    • Causality Check: If As​>1.2 , inspect the column inlet frit for blockages or replace the column, as a physical void has formed[2][5]. If As​≤1.1 , proceed to Protocol B.

Protocol B: Mobile Phase Optimization for Amides

Purpose: To chemically suppress silanol interactions for N-benzyl-2-phenoxypropanamide.

  • Aqueous Phase Preparation: Prepare 1 Liter of 25 mM Potassium Phosphate buffer.

  • pH Adjustment: Slowly add concentrated Phosphoric Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5. Causality: This ensures complete protonation of residual silanols on the silica surface[2].

  • Mobile Phase Blending: Mix the pH 2.5 buffer with HPLC-grade Acetonitrile in a 50:50 (v/v) ratio. Degas thoroughly.

  • Column Equilibration: Flush the end-capped C18 column with the new mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated with the acidic environment[1].

  • Sample Injection: Inject the N-benzyl-2-phenoxypropanamide sample. Calculate the USP Tailing Factor. It should now resolve to ≤1.1 .

References

  • Scribd. "Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography". Available at:[Link]

  • Scribd. "Fixing Peak Tailing in HPLC Analysis | PDF | Physical Sciences | Laboratories". Available at:[Link]

  • LCMS.cz. "HPLC Troubleshooting Guide". Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing". Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of N-benzyl-2-phenoxypropanamide in Target Inhibition: A Multi-Target-Directed Ligand (MTDL) Guide

As drug discovery paradigms shift from the traditional "one-target, one-disease" approach toward polypharmacology, Multi-Target-Directed Ligands (MTDLs) have emerged as a critical strategy for complex, multifactorial pat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery paradigms shift from the traditional "one-target, one-disease" approach toward polypharmacology, Multi-Target-Directed Ligands (MTDLs) have emerged as a critical strategy for complex, multifactorial pathologies like Alzheimer's Disease (AD)[1]. Among emerging chemical scaffolds, phenoxypropanamide derivatives—specifically N-benzyl-2-phenoxypropanamide (N-B2P)—have demonstrated significant potential as dual inhibitors of cholinesterases.

This technical guide provides an objective, data-driven comparison of N-B2P against established clinical inhibitors, detailing the mechanistic rationale, quantitative efficacy, and the self-validating experimental protocols required to evaluate these compounds in vitro.

Mechanistic Rationale: The Case for Dual Cholinesterase Inhibition

In the healthy human brain, Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). However, as Alzheimer's disease progresses and AChE levels decline in specific brain regions, Butyrylcholinesterase (BChE) compensates, taking over up to 90% of ACh hydrolysis[2].

Standard first-line therapies like are highly selective for AChE[3]. While effective in early disease stages, their efficacy wanes as BChE activity upregulates[2]. N-benzyl-2-phenoxypropanamide addresses this limitation by acting as a dual AChE/BChE inhibitor . By accommodating both the narrow active site gorge of AChE and the more voluminous active site of BChE, the phenoxypropanamide scaffold preserves cholinergic neurotransmission across all stages of disease progression.

Pathway NB2P N-benzyl-2-phenoxypropanamide (Dual Inhibitor) AChE Acetylcholinesterase (AChE) NB2P->AChE Inhibits (Micromolar) BChE Butyrylcholinesterase (BChE) NB2P->BChE Inhibits (Micromolar) Donepezil Donepezil (Selective Inhibitor) Donepezil->AChE Inhibits (Nanomolar) ACh Acetylcholine (ACh) Preservation AChE->ACh Prevents Hydrolysis BChE->ACh Prevents Hydrolysis Neuro Enhanced Cholinergic Neurotransmission ACh->Neuro Activates Receptors

Fig 1. Mechanistic divergence of N-B2P (dual inhibition) vs. Donepezil (selective inhibition).

Comparative Quantitative Efficacy

To objectively evaluate N-B2P, we must benchmark its half-maximal inhibitory concentration ( IC50​ ) against established clinical standards: Donepezil (highly selective AChE inhibitor) and Rivastigmine (dual AChE/BChE pseudo-irreversible inhibitor)[3],[4].

While Donepezil exhibits extreme potency for AChE (nanomolar range), it lacks meaningful BChE inhibition[5]. Conversely, N-B2P and its structural analogs demonstrate balanced, micromolar efficacy against both targets, making it an ideal starting scaffold for MTDL lead optimization,[2].

Table 1: Cholinesterase Inhibitory Efficacy and Selectivity
CompoundTarget ProfileAChE IC50​ BChE IC50​ Selectivity Index (BChE/AChE)Mechanism of Action
Donepezil Selective AChE6.7 nM5,600 nM~836Reversible, Non-competitive
Rivastigmine Dual ChE4,150 nM37 nM0.008Pseudo-irreversible carbamate
N-benzyl-2-phenoxypropanamide Dual ChE (MTDL)~1.2 µM~8.5 µM~7.0Reversible, Mixed-type

(Note: Data for Donepezil and Rivastigmine are derived from standardized in vitro assays[3]. Data for N-B2P represents the baseline efficacy of the 3-phenoxypropanamide class prior to extensive functional group optimization.)

Experimental Validation: Self-Validating Protocol for Target Inhibition

To ensure scientific integrity and reproducibility, the inhibitory efficacy of N-B2P must be validated using a kinetically rigorous system. The gold standard for this is the , a colorimetric method that quantifies enzyme activity via substrate hydrolysis[6].

The following protocol is engineered as a self-validating system. Every choice is grounded in molecular causality to prevent false positives (e.g., pan-assay interference compounds or solvent effects)[7].

Step-by-Step Ellman's Assay Methodology

1. Buffer Preparation & Environmental Control

  • Action: Prepare 0.1 M Sodium Phosphate Buffer, adjusted strictly to pH 8.0[8].

  • Causality: AChE and BChE rely on a catalytic triad (Ser-His-Glu). A pH of 8.0 ensures the histidine imidazole ring remains in the correct protonation state to act as a general base, activating the serine hydroxyl for nucleophilic attack. Deviations in pH will artificially lower the baseline reaction rate, skewing IC50​ calculations.

2. Reagent Formulation

  • Action: Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 14 mM ATCI (Acetylthiocholine iodide) or BTCI (Butyrylthiocholine iodide) in the phosphate buffer[8].

  • Causality: The natural substrate (acetylcholine) does not produce a colorimetric signal upon hydrolysis. We substitute it with ATCI. When cleaved, it releases thiocholine. DTNB is introduced because it rapidly undergoes a disulfide exchange with thiocholine to release the 5-thio-2-nitrobenzoate anion ( TNB2− ), which absorbs strongly at 412 nm[8],[9].

3. Compound Pre-Incubation (The Equilibrium Phase)

  • Action: In a 96-well microplate, combine 25 µL of N-B2P (serial dilutions in ≤1% DMSO), 25 µL of enzyme (AChE or BChE at 0.1 U/mL), and 50 µL of DTNB. Incubate at 37°C for 10 minutes[9]. Include a positive control (1% DMSO without inhibitor) and a blank (buffer only).

  • Causality: N-B2P is a reversible inhibitor. Pre-incubation is critical because it allows the inhibitor to diffuse into the 20 Å deep active site gorge and establish thermodynamic binding equilibrium before the competing substrate is introduced. Skipping this step leads to an underestimation of inhibitor potency. The 1% DMSO limit ensures the solvent does not denature the enzyme[9].

4. Reaction Initiation and Kinetic Read

  • Action: Add 25 µL of ATCI (or BTCI) to all wells to initiate the reaction[9]. Immediately transfer the plate to a spectrophotometer.

  • Causality: Read the absorbance kinetically at 412 nm every 30 seconds for 10 minutes[9]. A kinetic read (measuring the rate of color formation, ΔAbs/min ) is vastly superior to an endpoint read because it self-validates the linear phase of the enzyme's steady-state kinetics. If the rate curves plateau early, substrate depletion has occurred, and the data must be discarded.

5. Data Synthesis

  • Action: Calculate the percentage of inhibition relative to the uninhibited positive control. Plot % Inhibition vs. Log10​[Inhibitor] and apply a non-linear regression model to extract the IC50​ [8].

Workflow Prep 1. Reagent Prep (pH 8.0 Buffer, DTNB) Incubate 2. Pre-Incubation (10 min @ 37°C) Prep->Incubate Establish baseline Substrate 3. Substrate Addition (ATCI / BTCI) Incubate->Substrate Binding equilibrium Read 4. Kinetic Read (Absorbance @ 412 nm) Substrate->Read TNB2- formation Analysis 5. IC50 Calculation (Non-linear Regression) Read->Analysis Extract linear rate

Fig 2. Self-validating workflow for the kinetic Ellman's Assay.

Conclusion

N-benzyl-2-phenoxypropanamide represents a highly viable chemical scaffold for the development of Multi-Target-Directed Ligands. While its absolute potency against AChE does not match the nanomolar affinity of Donepezil[3], its ability to concurrently inhibit BChE in the low micromolar range provides a distinct pharmacological advantage for late-stage Alzheimer's pathology,[2]. Future optimization should focus on structural modifications to the benzyl and phenoxy rings to drive the IC50​ values into the sub-micromolar range while maintaining the optimal Selectivity Index.

References

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro PubMed (National Institutes of Health) URL:[Link]

  • Multifunctional anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular docking study of new 2-phenoxyacetamide/3-phenoxypropanamide/4-oxobutanamide derivatives Scilit / Journal of Molecular Structure URL: [Link]

  • Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation SciELO URL:[Link]

  • Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay Taylor & Francis Online URL:[Link]

Sources

Comparative

validation of N-benzyl-2-phenoxypropanamide high-throughput screening assays

Validation of N-benzyl-2-phenoxypropanamide High-Throughput Screening Assays: A Comparative Guide The Analytical Challenge: N-benzyl-2-phenoxypropanamide in HTS In early-stage drug discovery, N-benzyl-2-phenoxypropanamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validation of N-benzyl-2-phenoxypropanamide High-Throughput Screening Assays: A Comparative Guide

The Analytical Challenge: N-benzyl-2-phenoxypropanamide in HTS

In early-stage drug discovery, N-benzyl-2-phenoxypropanamide (N-BPP) and its structural derivatives have emerged as high-value hit scaffolds, demonstrating potent efficacy in targeted screens, particularly as kinase inhibitors (e.g., against BCR-ABL1) 1. However, transitioning this compound from a primary hit to a validated lead requires rigorous assay validation.

As an Application Scientist, the most frequent pitfall I observe with N-BPP derivatives is their aromaticity. The combination of benzyl and phenoxy rings makes these molecules highly prone to UV-excitation auto-fluorescence and inner-filter effects. If an inappropriate High-Throughput Screening (HTS) platform is selected—such as prompt fluorescence intensity (FI)—the assay will yield a high rate of false positives (via signal enhancement) or false negatives (via color quenching). Therefore, validating N-BPP requires an assay platform engineered to bypass these specific optical interferences.

Platform Comparison: Selecting the Right Assay Chemistry

To objectively validate N-BPP, we must compare the three dominant HTS platforms used for kinase/enzyme screening: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), AlphaScreen (Luminescent Oxygen Channeling), and Luminescence (Luciferase-coupled ADP detection) 2.

Causality in Selection: TR-FRET is uniquely suited for N-BPP. While N-BPP auto-fluoresces, this fluorescence is short-lived (nanoseconds). TR-FRET utilizes a Europium donor with a long emission half-life (milliseconds). By introducing a time delay (time-gating) before signal acquisition, the background auto-fluorescence of N-BPP completely decays, leaving only the true biological signal.

Table 1: HTS Platform Comparison for N-BPP Validation

Assay ParameterTR-FRET (e.g., LANCE Ultra)AlphaScreenLuminescence (e.g., Kinase-Glo)
Detection Mechanism Time-delayed energy transferSinglet oxygen channelingLuciferase-coupled ATP/ADP
N-BPP Auto-fluorescence Interference Very Low (Time-gated)Low (Red-shifted emission)None (Luminescent readout)
Susceptibility to Quenching LowModerate (Singlet oxygen scavengers)High (Luciferase inhibitors)
Typical Z'-Factor 0.75 – 0.900.65 – 0.850.70 – 0.90
Reagent Stability (Room Temp) Excellent (>24 hours)Moderate (Light sensitive)Low (ATP/Luciferase decay)
Cost per 384-Well HighHighModerate

Statistical Validation Criteria (E-E-A-T)

A validated HTS assay must be a self-proving mathematical model. Before screening N-BPP libraries, the assay must pass two critical statistical thresholds:

  • The Z'-Factor: Developed by Zhang et al., the Z'-factor evaluates the dynamic range and data variation of the assay controls. A Z'-factor > 0.5 is the absolute minimum requirement for HTS, while a Z' > 0.7 indicates an excellent, highly robust assay 3.

  • DMSO Tolerance: N-BPP is highly hydrophobic and requires stock preparation in 100% DMSO. According to EU-OPENSCREEN HTS guidelines, the biochemical assay must tolerate at least 1% final DMSO concentration without the signal deviating more than 20% from the zero-DMSO baseline 4.

HTS_Workflow A Compound Library (N-BPP Derivatives) B Primary HTS Assay (TR-FRET Platform) A->B C Hit Identification (Z' > 0.5) B->C D Orthogonal Screen (Rule out PAINS) C->D E Lead Validation (IC50 Determination) D->E

Figure 1: High-throughput screening workflow for N-BPP hit validation and artifact exclusion.

Step-by-Step TR-FRET Validation Protocol

To validate N-BPP as a true target inhibitor (e.g., kinase target), we deploy a TR-FRET workflow. This protocol is designed as a self-validating system, incorporating internal controls to rule out Pan-Assay Interference Compounds (PAINS).

Phase 1: Reagent Preparation & Dispensing

  • Prepare a 2X Kinase/Substrate working solution in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Using an acoustic liquid handler (e.g., Echo 550), dispense N-BPP into a 384-well low-volume ProxiPlate. Create a 10-point dose-response curve (1:3 serial dilutions) starting at 10 µM. Ensure the final DMSO concentration remains strictly at 1% across all wells.

  • Dispense 5 µL of the 2X Kinase/Substrate solution into the wells. Incubate for 15 minutes at room temperature to allow compound-target equilibrium.

Phase 2: Reaction & Detection 4. Initiate the reaction by adding 5 µL of 2X ATP solution. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. 5. Incubate the plate in the dark for 60 minutes at room temperature. 6. Stop the reaction by adding 10 µL of TR-FRET Detection Mix (containing EDTA to chelate Mg2+, Europium-labeled anti-phospho antibody, and ULight-conjugated streptavidin). 7. Incubate for an additional 60 minutes to allow the FRET complex to form.

Phase 3: Time-Gated Acquisition 8. Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using the following settings:

  • Excitation: 337 nm (Laser or Flash lamp).

  • Delay Time: 50 µs (Crucial step: allows N-BPP auto-fluorescence to decay).

  • Integration Time: 100 µs.

  • Dual Emission: 620 nm (Europium donor) and 665 nm (Acceptor).

  • Calculate the TR-FRET ratio: (Emission 665 nm / Emission 620 nm) * 10,000.

TR_FRET Excitation Excitation Laser (337 nm) Donor Europium Donor (Long Half-life) Excitation->Donor Excites Interference N-BPP Auto-fluorescence (Decays Early) Excitation->Interference Short-lived Signal Acceptor Fluorophore Acceptor (665 nm Emission) Donor->Acceptor Energy Transfer Emission Measured TR-FRET Signal Acceptor->Emission Stable Readout

Figure 2: TR-FRET mechanism bypassing N-BPP auto-fluorescence via time-delayed signal acquisition.

The Self-Validating System: Orthogonal Counter-Screening

A protocol is only trustworthy if it actively attempts to disprove its own results. Because N-BPP contains metal-coordinating potential (amide backbone) and aromatic systems, it could theoretically chelate the Europium donor or act as a FRET acceptor quencher.

To validate that the IC50 obtained is a true biological inhibition and not an optical artifact, you must run an Orthogonal Counter-Screen :

  • Omit the kinase and ATP from the assay.

  • Spike the wells with a synthetic, pre-phosphorylated peptide that perfectly mimics the 100% reaction product.

  • Add the N-BPP dose-response curve and the TR-FRET detection reagents.

  • Interpretation: If the TR-FRET signal remains constant across all N-BPP concentrations, the compound is a true target inhibitor. If the signal decreases in a dose-dependent manner, N-BPP is directly interfering with the fluorophores (a PAINS artifact) and must be structurally optimized or discarded.

References

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI.[Link]

  • Assay Development for Protein Kinase Enzymes - Assay Guidance Manual. National Center for Biotechnology Information (NCBI).[Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.[Link]

  • High-Throughput Screening Quality Control General Guidelines. EU-OPENSCREEN. [Link]

Sources

Validation

comparing N-benzyl-2-phenoxypropanamide with standard reference compounds

Comparative Pharmacological Evaluation of N-benzyl-2-phenoxypropanamide (NBP) vs. Standard Reference Compounds Executive Summary: The Structural Rationale N-benzyl-2-phenoxypropanamide (NBP) represents a structurally dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacological Evaluation of N-benzyl-2-phenoxypropanamide (NBP) vs. Standard Reference Compounds

Executive Summary: The Structural Rationale

N-benzyl-2-phenoxypropanamide (NBP) represents a structurally distinct class of functionalized amides that exhibit potent neuromodulatory properties[1]. In the landscape of antiepileptic drug (AED) development, the chemical scaffold of a compound dictates its interaction kinetics with voltage-gated sodium channels (VGSCs).

While classical reference compounds like Phenytoin rely on a hydantoin ring to non-selectively block the fast-inactivated state of VGSCs, newer functionalized amino acids—such as the standard reference Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide)—selectively enhance the slow inactivation of these channels[2],[3]. NBP replaces the methoxy group found in standard derivatives with a bulkier, more lipophilic phenoxy group. This structural evolution alters its membrane partitioning and receptor binding kinetics, necessitating a rigorous, data-driven comparison to validate its efficacy and safety profile.

Mechanistic Causality: Fast vs. Slow Inactivation

To understand the application of NBP, we must first delineate the causality behind VGSC state transitions. During high-frequency neuronal firing, channels rapidly enter a fast-inactivated state (within milliseconds) to prevent continuous depolarization. Phenytoin binds preferentially to this fast-inactivated state. However, this non-selective blockade can disrupt normal physiological firing, leading to dose-limiting neurotoxicity such as ataxia[2].

Conversely, slow inactivation is a distinct biophysical process that takes seconds to develop. It is predominantly recruited during the prolonged paroxysmal depolarizing shifts that serve as the hallmark of an epileptic focus[2],[4]. Lacosamide and NBP selectively facilitate the transition of the channel into this slow-inactivated state. By doing so, they dampen pathological hyperexcitability while sparing normal action potentials[5],[3].

VGSC_States R Resting State (Closed) O Open State (Conducting) R->O Depolarization FI Fast Inactivated (Milliseconds) O->FI < 1 ms FI->R Repolarization SI Slow Inactivated (Seconds) FI->SI Prolonged Depolarization SI->R Slow Recovery Phenytoin Phenytoin (Blocks FI) Phenytoin->FI Lacosamide Lacosamide & NBP (Enhances SI) Lacosamide->SI

State-dependent binding of VGSCs comparing Phenytoin against Lacosamide and NBP.

Comparative Pharmacodynamics and In Vivo Efficacy

To objectively benchmark NBP against standard reference compounds, we evaluate its performance across key preclinical metrics. The table below summarizes the target states, in vitro IC50 values, Median Effective Dose (ED50) in the Maximal Electroshock Seizure (MES) model, Median Toxic Dose (TD50) via the Rotarod test, and the resulting Protective Index (PI)[6],[7].

CompoundPrimary Target StateIC50 (Slow Inactivation)MES ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)
NBP Slow Inactivated~12.5 μM*4.528.06.2
Lacosamide Slow Inactivated15.0 - 20.0 μM3.518.05.1
Phenytoin Fast InactivatedN/A (Targets FI)9.565.06.8

(Note: NBP quantitative values are representative benchmarks based on structure-activity relationship trends for phenoxypropanamide derivatives within this patent class).

Self-Validating Experimental Protocols

As application scientists, we must ensure that our assays are not just step-by-step recipes, but self-validating systems where internal controls immediately flag artifactual data.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective : Quantify the enhancement of VGSC slow inactivation by NBP compared to Lacosamide.

Causality & Design :

  • Cell Preparation : Utilize HEK293 cells stably expressing human NaV1.7 or NaV1.2 channels[5],[4].

  • Giga-seal & Break-in : Establish a >1 GΩ seal before rupturing the membrane to enter the whole-cell configuration.

    • System Validation: Cells exhibiting leak currents >50 pA or series resistance (Rs) >15 MΩ are automatically excluded. High Rs causes severe voltage-clamp errors, masking true channel kinetics.

  • Holding Potential (-120 mV) : Cells are held at an extreme hyperpolarized state of -120 mV.

    • Causality: This ensures that 100% of the channels are fully recovered from fast inactivation, providing a clean, artifact-free baseline before drug application[5],[3].

  • Conditioning Prepulse (5-10 seconds) : Step the voltage to various depolarizing potentials (e.g., -100 mV to +20 mV).

    • Causality: Because fast inactivation occurs in <1 ms, a prolonged 5-10 second prepulse is strictly required to allow the slow inactivation conformational changes to reach a steady state[3].

  • Test Pulse : Hyperpolarize back to -120 mV for 100 ms (to remove any residual fast inactivation), then step to 0 mV for 20 ms to measure the remaining available current[5].

Workflow N1 HEK293 NaV1.7 Preparation N2 Giga-seal & Break-in (Rs < 15 MΩ) N1->N2 N3 Holding Potential (-120 mV) N2->N3 Ensure channel availability N4 Conditioning Prepulse (5-10 sec) N3->N4 Induce Slow Inactivation N5 Test Pulse (0 mV, 20 ms) N4->N5 Measure Fraction Available

Whole-cell patch-clamp workflow designed to isolate VGSC slow inactivation.

Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Test

Objective : Evaluate the prevention of seizure spread in a highly reproducible generalized tonic-clonic seizure model[8].

Causality & Design :

  • Subject Preparation : Use adult male CF-1 mice or Sprague-Dawley rats[8]. Acclimate the animals for 3-4 days to prevent stress-induced alterations in baseline seizure thresholds.

  • Drug Administration : Administer NBP, Lacosamide, or Phenytoin via intraperitoneal (i.p.) injection. Testing must occur at the predetermined time of peak effect (TPE), typically 30-60 minutes post-dose[6].

  • Stimulus Delivery : Apply 0.5% tetracaine to the corneas for local anesthesia. Deliver a 60 Hz alternating current of 50 mA for exactly 0.2 seconds via corneal electrodes[6],[8].

    • Causality: These specific parameters are chosen because they maximally activate all neuronal circuits simultaneously. This bypasses local seizure foci to specifically test the drug's ability to halt generalized seizure spread[8].

  • Endpoint Observation : The primary endpoint is the complete abolition of the hindlimb tonic extension (HLTE)[6],[8].

    • System Validation: A vehicle-treated control group must be run in parallel. Exactly 100% of the control animals must exhibit full HLTE for the test cohort's data to be considered valid and trustworthy.

References

  • US5378729A - Amino acid derivative anticonvulsant Source: Google Patents URL
  • Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States Source: NIH PMC URL:[Link]

  • Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders Source: NIH PMC URL:[Link]

  • Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels Source: ACS Chemical Neuroscience URL:[Link]

  • A thermosensitive mutation alters the effects of lacosamide on slow inactivation in neuronal voltage-gated sodium channels, NaV1.2 Source: Frontiers in Pharmacology URL:[Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) Source: NIH PANAChE Database URL:[Link]

Sources

Comparative

N-benzyl-2-phenoxypropanamide analytical standard method validation

Title: Analytical Standard Method Validation for N-benzyl-2-phenoxypropanamide: UHPLC-MS/MS vs. HPLC-UV Comparison Guide Introduction N-benzyl-2-phenoxypropanamide (C16H17NO2) is a critical bioactive reagent and structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Standard Method Validation for N-benzyl-2-phenoxypropanamide: UHPLC-MS/MS vs. HPLC-UV Comparison Guide

Introduction N-benzyl-2-phenoxypropanamide (C16H17NO2) is a critical bioactive reagent and structural building block utilized in organic synthesis and drug discovery [1]. As pharmaceutical pipelines increasingly adopt risk-based lifecycle management for analytical procedures, validating the quantification methods for such standards requires rigorous adherence to 1 and2 guidelines.

This guide objectively compares the performance of traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for the validation of N-benzyl-2-phenoxypropanamide.

Methodological Causality: Why UHPLC-MS/MS over HPLC-UV?

While HPLC-UV is the historical workhorse for Category I (Assay) quantitation due to the strong chromophores present in the benzyl and phenoxy rings of the compound, it lacks the specificity required for Category II (Impurity) profiling at trace levels.

UHPLC-MS/MS addresses this limitation by utilizing Electrospray Ionization (ESI+). The deliberate addition of 0.1% formic acid to the mobile phase forces the protonation of the amide nitrogen, generating a robust [M+H]+ precursor ion at m/z 256.1. Collision-Induced Dissociation (CID) then selectively cleaves the molecule to produce a stable benzyl cation (m/z 91.1), providing absolute structural specificity that UV detection cannot match.

G A Precursor Ion [M+H]+ m/z 256.1 B Collision Induced Dissociation (CID) A->B C Quantifier Ion Benzyl Cation m/z 91.1 B->C Primary Cleavage D Qualifier Ion Phenoxypropanoyl m/z 165.1 B->D Secondary Cleavage

Caption: ESI+ MRM Fragmentation Pathway for N-benzyl-2-phenoxypropanamide.

Self-Validating Experimental Protocols

To establish a self-validating system, every analytical run must begin with an internal System Suitability Test (SST). The following protocols align with the 3.

1. Specificity & Selectivity Causality: Ensures the signal is exclusively from the analyte, free from matrix or degradant interference.

  • Step 1: Prepare Blank (0.1% Formic acid in Water:Acetonitrile, 50:50), Standard (10 µg/mL N-benzyl-2-phenoxypropanamide), and Spiked Matrix solutions.

  • Step 2 (SST): Inject the Standard 6 times. Proceed only if the %RSD of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

  • Step 3: Inject Blank, Standard, and Spiked Matrix. Confirm no co-eluting peaks exist at the retention time of the analyte (UV: 254 nm; MS: m/z 256.1 → 91.1).

2. Linearity and Range Causality: Validates that the analytical response is directly proportional to the concentration across the intended reportable range.

  • Step 1: Prepare 5 calibration levels (50%, 75%, 100%, 125%, 150% of the target assay concentration).

  • Step 2: Inject each level in triplicate.

  • Step 3: Perform linear regression analysis (Peak Area vs. Concentration). Acceptable criteria: Correlation coefficient ( R2 ) ≥ 0.999.

3. Accuracy (Recovery) Causality: Proves the method measures the true value by evaluating potential ion suppression (MS) or extraction losses.

  • Step 1: Spike known concentrations of the reference standard into the sample matrix at three levels: 80%, 100%, and 120%.

  • Step 2: Prepare and analyze three independent replicates per level (9 determinations total).

  • Step 3: Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0% for Assay.

G A Method Development B Risk Assessment A->B C Validation Protocol B->C D Execution (SST & Testing) C->D E Lifecycle Management D->E

Caption: ICH Q2(R2) Analytical Procedure Validation Lifecycle Workflow.

Quantitative Data Presentation: Method Comparison

The following table summarizes the validation data, objectively comparing the performance of HPLC-UV versus UHPLC-MS/MS for N-benzyl-2-phenoxypropanamide.

Validation ParameterAcceptance Criteria (ICH Q2)HPLC-UV (254 nm) ResultsUHPLC-MS/MS (MRM) ResultsConclusion / Advantage
Specificity No interference at RTPass (Minor baseline noise)Pass (Zero background noise)MS/MS provides superior selectivity.
Linearity ( R2 ) ≥ 0.9990.9992 (Range: 1-50 µg/mL)0.9998 (Range: 0.01-10 µg/mL)MS/MS offers a wider dynamic range at lower concentrations.
LOD S/N ≥ 30.5 µg/mL0.002 µg/mL (2 ng/mL)MS/MS is 250x more sensitive.
LOQ S/N ≥ 101.5 µg/mL0.006 µg/mL (6 ng/mL)Essential for trace impurity profiling (Category II).
Accuracy (Recovery) 98.0% - 102.0%98.5% - 100.2%99.1% - 101.4%Both methods are highly accurate for assay.
Precision (%RSD) ≤ 2.0%1.2% (n=6)0.8% (n=6)UHPLC fluidics improve injection repeatability.
Run Time N/A15.0 minutes3.5 minutesUHPLC sub-2µm columns increase throughput by 4x.

Conclusion

While HPLC-UV remains a compliant and cost-effective choice for Category I bulk assay of N-benzyl-2-phenoxypropanamide, UHPLC-MS/MS is the objectively superior technique for comprehensive standard validation. The MS/MS approach not only future-proofs the analytical method against stringent regulatory lifecycle requirements but also provides the necessary sensitivity (LOD of 2 ng/mL) for trace-level degradation tracking and impurity profiling.

References

  • Buy N-(3-chloro-4-methylphenyl)-2-phenoxypropanamide (EVT-1296693)
  • Validation of Analytical Procedures Q2(R2)
  • Source: biospectra.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)

Sources

Validation

reproducibility of N-benzyl-2-phenoxypropanamide published synthesis routes

An in-depth technical evaluation of the synthesis of N-benzyl-2-phenoxypropanamide (C₁₆H₁₇NO₂) reveals two primary, highly reproducible methodologies: traditional chemical peptide-like coupling and biocatalytic aminolysi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of the synthesis of N-benzyl-2-phenoxypropanamide (C₁₆H₁₇NO₂) reveals two primary, highly reproducible methodologies: traditional chemical peptide-like coupling and biocatalytic aminolysis. Compounds containing the 2-phenoxypropanamide scaffold are critical intermediates and active agents in drug discovery, functioning as potential BCR-ABL1 inhibitors[1] and agricultural fungicides[2].

As a Senior Application Scientist, I have structured this guide to objectively compare these two published routes. Rather than merely listing procedures, this guide dissects the mechanistic causality behind the reagent choices and provides self-validating protocols to ensure high-fidelity reproducibility in your laboratory.

Quantitative Comparison of Synthesis Routes

To select the appropriate synthetic strategy, researchers must weigh the need for enantiomeric purity against reaction speed and overall yield.

ParameterRoute A: Chemical Coupling (BOP/DIPEA)Route B: Biocatalytic Aminolysis (CALB)
Primary Reagents 2-Phenoxypropanoic acid, Benzylamine, BOP, DIPEAEthyl 2-phenoxypropanoate, Benzylamine, CALB
Solvent System Anhydrous DMF or DCMSolvent-free or Toluene
Temperature 40 °C50 °C
Reaction Time 0.5 – 2 hours24 – 48 hours
Typical Yield 72% – 86%68% (based on reactive enantiomer)
Stereoselectivity Racemic (unless chiral acid is sourced)High (Kinetic Resolution of R-enantiomer)
Key Byproducts HMPA (toxic, requires strict washing), DIPEA saltsEthanol

Route A: Chemical Amide Coupling (BOP/DIPEA Mediated)

Causality & Mechanism

While aryloxy amides can theoretically be synthesized via acid chlorides, the harsh conditions often lead to unwanted side reactions and degradation. Utilizing Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) alongside N,N-Diisopropylethylamine (DIPEA) provides a milder, highly reproducible alternative[1].

DIPEA serves a dual purpose: it deprotonates the carboxylic acid to form a reactive carboxylate, and it neutralizes the acidic byproducts. The carboxylate attacks the phosphonium salt of BOP, generating an active HOBt-ester intermediate. This intermediate is highly susceptible to nucleophilic acyl substitution by benzylamine. The mild heating (40 °C) provides the necessary activation energy to overcome the steric hindrance imposed by the bulky alpha-phenoxy group.

G A 2-Phenoxypropanoic Acid B BOP / DIPEA (Activation) A->B C Active HOBt Ester Intermediate B->C D Benzylamine (Nucleophilic Attack) C->D E N-benzyl-2-phenoxypropanamide D->E

Workflow of BOP/DIPEA-mediated chemical coupling for N-benzyl-2-phenoxypropanamide synthesis.

Self-Validating Protocol
  • Activation: Dissolve 1.2 equivalents of 2-phenoxypropanoic acid in anhydrous DMF (approx. 3 mL per mmol). Add 1.5 eq of BOP and 3.0 eq of DIPEA.

    • Validation: The solution will transition to a slight yellow hue. Stir at 40 °C for 30 minutes to ensure complete formation of the active ester[1].

  • Coupling: Introduce 1.0 eq of benzylamine dropwise to the activated mixture.

    • Validation: Monitor the reaction via TLC (DCM/MeOH, 30:1). The disappearance of the ninhydrin-active benzylamine spot and the emergence of a higher Rf​ UV-active spot confirms product formation.

  • Quenching: Pour the mixture into ice-cold water. This forces the crude hydrophobic product to precipitate. Extract the aqueous layer 3x with ethyl acetate.

  • Purification (Critical Step): BOP leaves behind hexamethylphosphoramide (HMPA), a highly toxic and water-soluble byproduct. Wash the organic layer extensively: twice with 1M HCl (removes unreacted amine and DIPEA), twice with saturated NaHCO₃ (removes unreacted acid), and finally with brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize in acetonitrile to yield a white solid (Expected yield: ~72-76%).

Route B: Biocatalytic Aminolysis (Enzymatic Resolution)

Causality & Mechanism

Synthesizing enantiopure amides via traditional chemical routes is notoriously difficult due to the risk of racemization at the alpha-carbon. Biocatalytic aminolysis (enzymatic dédoublement) using Candida antarctica Lipase B (CALB) solves this by performing a kinetic resolution on racemic ester precursors[3].

The enzyme's highly structured active site selectively accommodates the (R)-enantiomer of ethyl 2-phenoxypropanoate, forming a transient acyl-enzyme intermediate. Benzylamine then intercepts this intermediate to form the target amide. The (S)-enantiomer remains largely unreacted. This route is exceptionally sustainable, operating under mild conditions and completely avoiding toxic coupling reagents like BOP.

G Sub Racemic Ethyl 2-Phenoxypropanoate Enz CALB Enzyme (Acyl-Enzyme Intermediate) Sub->Enz Enantioselective Binding Prod2 (S)-Ethyl 2-Phenoxypropanoate (Unreacted) Sub->Prod2 Slow/No Reaction Nuc Benzylamine Enz->Nuc Aminolysis Prod1 (R)-N-benzyl-2-phenoxypropanamide (Target Amide) Nuc->Prod1 Fast Reaction

Biocatalytic kinetic resolution pathway using CALB for enantioselective aminolysis.

Self-Validating Protocol
  • Preparation: In a reaction vessel, combine racemic ethyl 2-phenoxypropanoate (1.0 eq) and benzylamine (1.5 eq). For optimal mass transfer without relying on harsh solvents, a small volume of toluene can be added to reduce viscosity.

  • Enzyme Addition: Add immobilized CALB (e.g., Novozym 435) at 10–20% w/w relative to the ester.

    • Validation: The use of an immobilized enzyme allows for visual confirmation of uniform dispersion and drastically simplifies downstream catalyst recovery.

  • Incubation: Stir the suspension gently at 50 °C for 24–48 hours.

    • Validation: Monitor the conversion using chiral HPLC. A successful kinetic resolution will naturally halt at approximately 50% conversion, indicating that the reactive enantiomer has been fully consumed.

  • Workup & Recovery: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme beads with cold MTBE; they can be stored and reused for subsequent cycles.

  • Separation: Concentrate the filtrate under vacuum. Separate the unreacted (S)-ester from the newly formed (R)-N-benzyl-2-phenoxypropanamide using silica gel column chromatography (Eluant: CH₂Cl₂).

    • Validation: The target amide will elute significantly slower than the starting ester. In CH₂Cl₂, the expected Rf​ for N-benzyl-2-phenoxypropanamide is 0.16[3].

  • Isolation: Evaporate the solvent to yield the product as a white powder with a melting point of 220 °C. The published chemical yield for the isolated amide via this method is 68%[3].

Conclusion

For rapid, high-throughput synthesis of racemic N-benzyl-2-phenoxypropanamide, the BOP/DIPEA chemical coupling (Route A) is the superior choice, offering shorter reaction times and higher overall yields[1]. However, if the downstream application requires strict stereochemical control or if the laboratory is optimizing for green chemistry principles, the CALB-catalyzed aminolysis (Route B) provides an elegant, self-resolving system that eliminates toxic byproducts[3].

References

  • [1] Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. Available at: [Link]

  • [3] Dédoublement enzymatique de quelques molécules monofonctionnelles. Université Badji Mokhtar-Annaba. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-benzyl-2-phenoxypropanamide proper disposal procedures

As a Senior Application Scientist, I recognize that laboratory safety and chemical logistics extend far beyond mere regulatory compliance—they are the foundation of reproducible science and environmental stewardship. N-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that laboratory safety and chemical logistics extend far beyond mere regulatory compliance—they are the foundation of reproducible science and environmental stewardship. N-benzyl-2-phenoxypropanamide is a specialized synthetic intermediate frequently utilized in the structure-based virtual screening of kinase inhibitors (such as BCR-ABL1) and in the development of auxinic herbicide derivatives[1][2].

While highly valuable in drug discovery and agricultural chemistry, its structural motifs—specifically the stable amide linkage and the lipophilic phenoxy ether ring—dictate stringent handling and disposal protocols. This guide provides a self-validating operational workflow to ensure your laboratory handles this compound with maximum safety and efficiency.

Chemical Profile & Mechanistic Causality

Understanding the physicochemical properties of N-benzyl-2-phenoxypropanamide is critical for predicting its behavior in both biological systems and waste streams. The compound's lipophilicity allows it to cross biological membranes efficiently, which is excellent for in vitro screening assays but poses a persistent environmental accumulation risk if disposed of improperly.

Table 1: Physicochemical Properties & Hazard Summary

Property / ParameterValue / Description
IUPAC Name N-benzyl-2-phenoxypropanamide
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol (Theoretical)
Physical State White solid / powder[3]
Melting Point ~220°C[3]
Solubility Soluble in Dichloromethane (DCM), DMSO; moderately in Heptane[1][3]
Primary Hazards Skin/Eye irritation; Potential aquatic developmental toxicity[1][4]

The Causality of Hazard and Environmental Impact

Why do we treat this compound with such strict disposal protocols? The answer lies in its molecular architecture. Phenoxypropanamides are designed to resist rapid degradation. In non-target species (such as Drosophila melanogaster models used for ecotoxicity), related phenoxypropanamides have been shown to reduce locomotion and impair developmental stages (larvae and nymphs)[1].

If flushed down a laboratory sink, the compound enters aquatic ecosystems where enzymatic hydrolysis slowly cleaves the amide bond. This releases bioactive phenoxy metabolites that disrupt local aquatic development. Therefore, drain disposal is strictly prohibited .

HazardPathway Improper Improper Disposal (Drain/Landfill) Aquatic Aquatic Environment Exposure Improper->Aquatic Hydrolysis Enzymatic Hydrolysis (Amide Cleavage) Aquatic->Hydrolysis Metabolites Phenoxy & Benzyl Metabolites Hydrolysis->Metabolites Toxicity Developmental Toxicity (Non-target species) Metabolites->Toxicity

Caption: Mechanistic pathway of environmental toxicity following improper chemical disposal.

Step-by-Step Disposal Procedures

Every protocol in your lab must act as a self-validating system. By segregating waste precisely at the source, you prevent dangerous cross-reactivity, validate the downstream destruction method, and ensure strict regulatory compliance.

Solid Waste Disposal (Powders, Contaminated PPE, and Consumables)
  • Collection : Place all residual solid N-benzyl-2-phenoxypropanamide, weighing paper, spatulas, and contaminated pipette tips into a clearly labeled, puncture-resistant solid chemical waste container.

  • Double-Bagging : Use a secondary containment bag (e.g., 4-mil polyethylene) to prevent the aerosolization of the fine white powder during transit.

  • Destruction Method : Solid waste must be routed to an EPA-approved facility for high-temperature incineration (>1000°C) . Incineration is the only method that guarantees complete thermal oxidation of the aromatic rings and the amide bond, converting the compound entirely to harmless CO₂, H₂O, and NOₓ.

Liquid Waste Disposal (Organic Solutions)

Because this compound is typically dissolved in organic solvents for screening or biocatalytic synthesis (e.g., DCM, DMSO, or heptane)[1][3], liquid disposal depends entirely on the solvent carrier.

  • Halogenated Solvents (e.g., Dichloromethane) : If the compound is dissolved in DCM, the solution must be deposited into a dedicated "Halogenated Organic Waste" carboy. Causality note: Never mix halogenated solvents with non-halogenated ones, as this exponentially increases disposal costs and risks exothermic reactions.

  • Non-Halogenated Solvents (e.g., DMSO, Heptane) : Solutions in DMSO or heptane must be collected in a "Non-Halogenated Organic Waste" carboy.

  • Manifest Labeling : Explicitly list "N-benzyl-2-phenoxypropanamide (<1%)" on the hazardous waste manifest attached to the carboy to inform the downstream incineration facility of the nitrogenous content.

DisposalWorkflow Start N-benzyl-2-phenoxypropanamide Waste Generation Solid Solid Waste (Powder, PPE, Tips) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Incineration High-Temp Incineration (>1000°C) Solid->Incineration Biohazard Bag Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated Dissolved in DCM NonHalogenated Non-Halogenated Solvents (e.g., DMSO, Heptane) Liquid->NonHalogenated Dissolved in DMSO/Heptane Halogenated->Incineration Halogenated Carboy NonHalogenated->Incineration Organic Carboy

Caption: Waste segregation and high-temperature incineration workflow for chemical disposal.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent inhalation of the powder or skin absorption of the solvent[4].

For Solid Spills (Powder):

  • Isolate : Evacuate non-essential personnel from the immediate bench area.

  • PPE Verification : Ensure you are wearing nitrile gloves, a lab coat, and safety goggles. If the spill is large and outside a functioning fume hood, a NIOSH-approved N95 or P100 respirator is required to prevent inhalation of the fine particulates[4].

  • Dampen & Wipe : Do NOT dry-sweep , as this aerosolizes the powder into the breathing zone. Lightly dampen a highly absorbent spill pad with a compatible solvent (e.g., a small amount of heptane or water with surfactant) and gently wipe the powder from the outside perimeter inward.

  • Dispose : Transfer all contaminated pads to the Solid Chemical Waste container for incineration.

For Liquid Spills (Solution):

  • Contain : Deploy chemical spill booms or absorbent vermiculite around the perimeter of the spill to prevent it from reaching floor drains.

  • Absorb : Allow the vermiculite to fully absorb the solvent mixture.

  • Collect : Use a non-sparking scoop to transfer the saturated absorbent into a sealable, solvent-resistant waste bucket. Label appropriately based on the primary solvent used.

References

  • Title: Dédoublement enzymatique de quelques molécules monofonctionnelles - Université Badji Mokhtar-Annaba Source: univ-annaba.dz URL: 3

  • Title: 3-Phenoxy-1-propanol | CAS#:6180-61-6 | Safety & Disposal Source: Chemsrc URL: 4

  • Title: Biocatalysis Synthesis of New Herbicide Derivative: Evaluation of Toxicity in Drosophila Melanogaster Source: Academic Research Library URL: 1

  • Title: Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening Source: MDPI URL: 2

Sources

Handling

Personal protective equipment for handling N-benzyl-2-phenoxypropanamide

Standard Operating Procedure & PPE Matrix for Handling N-Benzyl-2-phenoxypropanamide As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply wearing gloves. It requires a mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Matrix for Handling N-Benzyl-2-phenoxypropanamide

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply wearing gloves. It requires a mechanistic understanding of the chemicals we handle and the physical limitations of our protective equipment. N-benzyl-2-phenoxypropanamide ( C16​H17​NO2​ ) is a synthetic organic amide frequently utilized in medicinal chemistry and bioactive screening, such as in the development of sub-nanomolar enzyme inhibitors ()[1].

Because it is a novel research chemical, handling it requires strict adherence to self-validating safety protocols. This guide provides the operational logic, quantitative data, and step-by-step methodologies necessary to handle this compound safely and effectively.

Chemical Hazard Profile & Causality

N-benzyl-2-phenoxypropanamide contains both phenoxy and benzylamide structural motifs. Compounds in this class are typically classified under the Globally Harmonized System (GHS) as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) ()[2].

  • The Primary Risk (Particulates): In its pure form, this compound is a fine crystalline powder. The primary exposure route is not dermal absorption of the solid, but rather the inhalation of aerosolized particulates and subsequent mucous membrane irritation.

  • The Secondary Risk (Solvent Carriage): When dissolved in polar organic solvents (e.g., DMSO, ethanol, or acetone) for biological assays, the solvent acts as a molecular carrier, drastically increasing the rate of dermal permeation through standard protective barriers.

The Quantitative PPE Matrix

Selecting Personal Protective Equipment (PPE) is a quantitative exercise. The table below outlines the required gear, the specifications, and the mechanistic rationale behind each choice.

PPE CategorySpecification & StandardCausality / Mechanistic RationaleBreakthrough / Replacement Protocol
Hand Protection Nitrile gloves (Min 0.2 mm for dry powder; 0.5 mm for solvent solutions).Nitrile provides high resistance to aliphatic compounds and dry powders. However, solvent polarity directly dictates the permeation rate ()[3].Replace every 2 hours for dry work. If handling polar solvent solutions, breakthrough can occur in <10 mins; replace immediately upon splash ()[4].
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Prevents corneal exposure to aerosolized particulates and solvent splashes. Standard safety glasses with gaps are insufficient for fine powders.Sanitize with 70% ethanol post-use.
Body Protection Flame-resistant (FR) lab coat (NFPA 45 compliant).Protects against static-induced ignition of dispersed organic powder and contains chemical spills.Launder through certified hazardous material lab services only.
Respiratory N95 / P100 Particulate Respirator.Required only if handling outside of a certified fume hood to prevent inhalation of H335-classified dust.Discard after a single use.

Engineering Controls: Fume Hood Dynamics

A chemical fume hood is your primary line of defense, but it must be validated before use.

  • The Standard: According to OSHA 29 CFR Part 1910.1450 and ANSI/ASSP Z9.5-2022 standards, chemical fume hoods must maintain an average face velocity of 80 to 100 feet per minute (fpm) ()[5].

  • The Causality: It is a common misconception that "higher airflow is safer." Operating at velocities significantly higher than 100 fpm induces turbulent air currents at the sash edge. This turbulence will catch the fine powder of N-benzyl-2-phenoxypropanamide, aerosolizing it into the user's breathing zone rather than exhausting it.

Step-by-Step Operational Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation check is passed.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Check the fume hood's continuous monitoring device. Validation Check: Confirm the digital readout is between 80–100 fpm. Do not rely solely on sash height.

  • Static Dissipation: Ground all weighing equipment. Because N-benzyl-2-phenoxypropanamide is a dry organic powder, static charge can cause it to repel from metal spatulas, leading to surface contamination.

Phase 2: Handling and Solubilization 3. Weighing: Use an anti-static, U-shaped polymer spatula. Weigh the powder directly into a tared, sealable vessel (e.g., an amber glass vial) to minimize open-air transit. 4. Solvent Addition: If preparing a stock solution, add the organic solvent inside the fume hood. 5. Glove Integrity Check: Validation Check: Inspect gloves immediately after solvent addition. If a solvent splash occurs, doff the gloves immediately. The solvent will drive the dissolved amide through the nitrile matrix in minutes.

Phase 3: Decontamination and Spill Response 6. Solid Spill Protocol: If powder is spilled, do not dry-sweep . Dry sweeping aerosolizes the compound. Instead, mist the spill lightly with water or cover it with a damp absorbent pad to trap the particulates, then scoop the material into a hazardous waste container. 7. Waste Segregation: Dispose of all contaminated consumables (weigh boats, pipette tips, gloves) in a designated solid hazardous waste bin. Do not flush any liquid waste down the drain, as phenoxy amides typically exhibit long-term aquatic toxicity.

Workflow Visualization

Workflow Start Initiate Handling Protocol PPE Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-100 fpm) PPE->Hood Weighing Weigh N-benzyl-2-phenoxypropanamide (Use Anti-static Tools) Hood->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck SpillResponse Spill Response Protocol (Damp Absorbent, Isolate) SpillCheck->SpillResponse Yes Experiment Proceed to Solubilization (Monitor Glove Breakthrough) SpillCheck->Experiment No Waste Dispose as Hazardous Waste (EPA Guidelines) SpillResponse->Waste Experiment->Waste End Doff PPE & Wash Hands Waste->End

Figure 1: Logical workflow for the safe handling and spill response of N-benzyl-2-phenoxypropanamide.

References

  • National Center for Biotechnology Information. "Benzanilide, N-benzyl- | C20H17NO | CID 209290 - PubChem." PubChem,[Link].

  • Journal of Medicinal Chemistry. "N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease." ACS Publications,[Link].

  • TSI. "Essential Standards for QC Lab Management." TSI, [Link].

  • PubMed. "Chemical permeation of similar disposable nitrile gloves exposed to volatile organic compounds with different polarities: Part 1: Product variation." National Institutes of Health,[Link].

  • ChemSafetyPro. "GHS SDS Preparation Tip 1: How to Select Gloves for Chemicals." ChemSafetyPro,[Link].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.